Xav-939
Description
selectively inhibits beta-catenin-mediated transcription; structure in first source
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F3N2OS/c15-14(16,17)9-3-1-8(2-4-9)12-18-11-5-6-21-7-10(11)13(20)19-12/h1-4H,5-7H2,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGQSVMIPOVQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC2=C1N=C(NC2=O)C3=CC=C(C=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369423 | |
| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284028-89-3 | |
| Record name | 3,5,7,8-Tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XAV 939 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
XAV-939: A Deep Dive into its Mechanism of Action in the Wnt Pathway
For Immediate Release
This technical guide provides an in-depth analysis of the small molecule inhibitor XAV-939 and its mechanism of action within the canonical Wnt signaling pathway. This document is intended for researchers, scientists, and drug development professionals actively engaged in oncology and developmental biology research. Herein, we detail the molecular interactions of this compound, present its quantitative efficacy, provide comprehensive experimental protocols for its characterization, and visualize its mechanism and experimental workflows through detailed diagrams.
Core Mechanism of Action: Targeting the β-Catenin Destruction Complex
This compound is a potent and selective inhibitor of two key enzymes in the Wnt signaling pathway: tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1][2][3] These enzymes are members of the poly (ADP-ribose) polymerase (PARP) family.[4] In the canonical Wnt pathway, also known as the Wnt/β-catenin pathway, the stability of the transcriptional co-activator β-catenin is tightly regulated by a multi-protein "destruction complex."[5][6] A critical scaffold protein in this complex is Axin.
Under normal conditions (in the absence of a Wnt ligand), tankyrases catalyze the poly-ADP-ribosylation (PARylation) of Axin. This modification marks Axin for ubiquitination and subsequent degradation by the proteasome. The degradation of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate in the cytoplasm, translocate to the nucleus, and activate the transcription of Wnt target genes, many of which are implicated in cell proliferation and survival.
This compound exerts its inhibitory effect by binding to the catalytic domain of TNKS1 and TNKS2, preventing the PARylation of Axin.[4] This inhibition leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[3] This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), facilitates the phosphorylation of β-catenin.[5] Phosphorylated β-catenin is then recognized by the E3 ubiquitin ligase β-TrCP and targeted for proteasomal degradation.[5] Consequently, the nuclear translocation of β-catenin is blocked, and the transcription of Wnt target genes is suppressed.
Quantitative Data
The following table summarizes the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.
| Target/Cell Line | Assay Type | IC50/Effect | Reference |
| Tankyrase 1 (TNKS1) | Enzyme Activity Assay | 11 nM | [3] |
| Tankyrase 2 (TNKS2) | Enzyme Activity Assay | 4 nM | [3] |
| DLD-1 (colorectal cancer) | Colony Formation Assay | Inhibition of colony formation | [3] |
| SW480 (colorectal cancer) | Protein Levels | Increased Axin-GSK3β complex, decreased β-catenin | [3] |
| HepG2 (hepatocellular carcinoma) | Cell Proliferation Assay | IC50: 80.71 ± 9.33 µM | [7] |
| Huh7 (hepatocellular carcinoma) | Cell Proliferation Assay | IC50: 25.29 ± 3.98 µM | [7] |
| A549 (lung adenocarcinoma) | Growth Inhibition (MTT Assay) | IC50: 12.3 µM (after 72 hrs) | [1] |
| COLO 320DM (colorectal adenocarcinoma) | Antiproliferative Activity | GI50: 17 µM (after 4 days) | [1] |
Signaling Pathway and Inhibitory Mechanism
Caption: Canonical Wnt signaling pathway and the inhibitory mechanism of this compound.
Experimental Protocols
TOPflash Reporter Assay for Wnt Signaling Activity
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are downstream effectors of β-catenin.
Materials:
-
HEK293T cells (or other suitable cell line)
-
TOPflash and FOPflash luciferase reporter plasmids (FOPflash serves as a negative control with mutated TCF/LEF binding sites)
-
pRL-TK Renilla luciferase plasmid (for transfection normalization)
-
Lipofectamine 2000 (or other transfection reagent)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
-
This compound
-
Wnt3a conditioned medium (optional, for stimulating the pathway)
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with TOPflash or FOPflash plasmid and the pRL-TK Renilla plasmid using Lipofectamine 2000 according to the manufacturer's instructions.
-
Treatment: 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound or DMSO (vehicle control). If pathway stimulation is desired, add Wnt3a conditioned medium.
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Luminometry: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of TOPflash to FOPflash luciferase activity.
Western Blot for β-catenin Levels
This method is used to determine the total cellular levels of β-catenin protein.
Materials:
-
Cells treated with this compound or control
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and control cells with ice-cold RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-40 µg) with Laemmli sample buffer and boil for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[8]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-β-catenin antibody (typically at a 1:1000 dilution) overnight at 4°C.[9]
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Co-Immunoprecipitation for Axin-β-catenin Interaction
This technique is used to assess the physical interaction between Axin and β-catenin.
Materials:
-
Cell lysates
-
Antibody against Axin (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
Antibody against β-catenin (for Western blotting)
-
Wash buffer (e.g., IP lysis buffer)
-
Elution buffer (e.g., Laemmli sample buffer)
Protocol:
-
Cell Lysis: Prepare cell lysates under non-denaturing conditions to preserve protein-protein interactions.
-
Pre-clearing (optional): Incubate the lysate with protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation: Add the anti-Axin antibody to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5 minutes.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-β-catenin antibody to detect co-immunoprecipitated β-catenin.
Experimental Workflow
Caption: Experimental workflow for characterizing the effect of this compound on the Wnt pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. A potent and selective TNKS2 inhibitor for tumor-selective WNT suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wnt signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western blot protocol | Abcam [abcam.com]
- 9. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
XAV-939 and Tankyrase 1/2 Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
XAV-939 is a potent and selective small molecule inhibitor of the enzymes tankyrase 1 (TNKS1) and tankyrase 2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family and play a critical role in the regulation of the Wnt/β-catenin signaling pathway.[2][3] By inhibiting tankyrase, this compound stabilizes the scaffolding protein Axin, a key component of the β-catenin destruction complex.[2][4] This stabilization leads to the enhanced degradation of β-catenin, thereby downregulating Wnt signaling.[2][4] Dysregulation of the Wnt/β-catenin pathway is implicated in numerous cancers and other diseases, making tankyrase inhibitors like this compound valuable tools for research and potential therapeutic development. This guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Mechanism of Action: Inhibition of Tankyrase and Stabilization of Axin
The canonical Wnt/β-catenin signaling pathway is tightly regulated to control cell fate, proliferation, and differentiation. In the absence of a Wnt ligand, a "destruction complex" composed of Axin, adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) targets β-catenin for proteasomal degradation. This is achieved through sequential phosphorylation of β-catenin by CK1α and GSK3β, marking it for ubiquitination.
Tankyrase 1 and 2 promote the degradation of Axin through a process called PARsylation (poly-ADP-ribosylation).[5] By attaching poly(ADP-ribose) chains to Axin, tankyrases signal for its ubiquitination and subsequent degradation by the proteasome. This destabilization of Axin leads to the disassembly of the destruction complex and the accumulation of β-catenin.
This compound acts by directly binding to the catalytic domains of tankyrase 1 and 2, preventing the PARsylation of Axin.[4] This inhibition of tankyrase activity leads to the stabilization and accumulation of Axin, thereby promoting the assembly and activity of the β-catenin destruction complex.[2][4] The net result is an increase in β-catenin phosphorylation and degradation, leading to a suppression of Wnt/β-catenin target gene transcription.[4]
Figure 1. Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound.
| Parameter | TNKS1 | TNKS2 | Reference |
| IC₅₀ (in vitro) | 11 nM | 4 nM | |
| IC₅₀ (cell-free) | 5 nM | 2 nM | [1] |
| Kd | 99 nM | 93 nM | [1] |
Table 1. In vitro inhibitory and binding affinities of this compound for Tankyrase 1 and 2.
| Cell Line | Assay | Treatment | Result | Reference |
| A549 (lung adenocarcinoma) | MTT Assay (96h) | 10 µmol/l this compound | Significant inhibition of proliferation | [6] |
| H446 (small-cell lung cancer) | Western Blot (24h) | 10, 20, 40 µM this compound | Dose-dependent decrease in β-catenin and cyclin D1 | [7] |
| Human skeletal stem cells | Alizarin Red Staining | 3 µM this compound | Enhanced osteoblast differentiation and mineralization | [8] |
Table 2. Cellular effects of this compound.
Experimental Protocols
In Vitro Tankyrase Activity Assay
This protocol is adapted from a commercially available tankyrase inhibitor assay kit.
A. Materials:
-
Tankyrase 1 enzyme
-
This compound (1 mM stock in DMSO)
-
Assay Cocktail (containing NAD⁺ and other reaction components)
-
1X I-PAR Assay Buffer
-
Histone-coated strip wells
-
PARP PeroxyGlow™ A and B reagents
-
96-well white opaque microplate
-
Luminometer
B. Protocol:
-
Prepare this compound dilutions: Serially dilute the 1 µM this compound stock with the Assay Cocktail to achieve final concentrations ranging from 0.5 nM to 500 nM.
-
Rehydrate histone-coated wells: Add 50 µl/well of 1X I-PAR Assay Buffer to the strip wells and incubate at 25°C for 30 minutes. Remove the buffer by inverting and tapping the plate on a paper towel.
-
Prepare reaction mix: Prepare a master mix of the Tankyrase 1 enzyme in 1X I-PAR Assay Buffer.
-
Initiate reaction: Add 25 µl of the diluted this compound or vehicle control to the wells, followed by 25 µl of the diluted Tankyrase 1 enzyme.
-
Incubate: Incubate the plate at 25°C for a specified time (e.g., 60 minutes).
-
Stop reaction and develop signal: Add 100 µl of a 1:1 mixture of PARP PeroxyGlow™ A and B to each well.
-
Measure luminescence: Immediately read the chemiluminescent signal using a luminometer.
-
Data Analysis: Subtract the background (no enzyme control) from all readings. Plot the inhibitor concentration versus the percentage of inhibition to determine the IC₅₀ value.
Western Blot for β-catenin and Axin Levels
This protocol provides a general framework for assessing changes in β-catenin and Axin protein levels following this compound treatment.
A. Materials:
-
Cell line of interest (e.g., A549, H446)
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies:
-
Mouse anti-human β-catenin monoclonal antibody (e.g., 1:400 dilution)
-
Rabbit anti-human Axin1 polyclonal antibody (e.g., 1:1000 dilution)
-
Loading control antibody (e.g., anti-β-actin, 1:2000 dilution)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
B. Protocol:
-
Cell Treatment: Seed cells and allow them to adhere. Treat with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or DMSO vehicle for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer on ice. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 40 µg) by boiling in Laemmli buffer and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1-2 hours at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the chemiluminescent substrate.
-
Imaging: Capture the signal using an imaging system. Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
A. Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter lentivirus (or plasmid)
-
Control reporter (e.g., Renilla luciferase)
-
Transfection reagent or viral transduction enhancer (e.g., Polybrene)
-
Wnt3a conditioned medium or LiCl (to activate the pathway)
-
This compound
-
96-well white opaque microplate
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System)
-
Luminometer
B. Protocol:
-
Cell Transduction/Transfection: Seed HEK293 cells in a 96-well plate. Transduce with the TCF/LEF luciferase reporter lentivirus (and control lentivirus) according to the manufacturer's protocol.[9][10] Alternatively, transfect with the corresponding plasmids.
-
Cell Selection (if applicable): If creating a stable cell line, select transduced cells with the appropriate antibiotic (e.g., puromycin).
-
Treatment: Treat the cells with this compound at various concentrations for a predetermined time.
-
Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or LiCl (e.g., 10 mM) for a specified duration (e.g., 5-6 hours for Wnt3a, 16 hours for LiCl).
-
Lysis and Luciferase Measurement: Add the luciferase assay reagent to each well, incubate at room temperature for 15-30 minutes, and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the TCF/LEF luciferase activity to the control reporter activity. Calculate the fold change in reporter activity relative to the vehicle-treated control.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm direct target engagement of this compound with tankyrase in a cellular context.
A. Materials:
-
Intact cells expressing the target protein (tankyrase)
-
This compound
-
DMSO (vehicle control)
-
PBS
-
PCR plate and thermal cycler
-
Lysis buffer and equipment for cell lysis (e.g., sonicator)
-
Centrifuge
-
SDS-PAGE and Western blot reagents (as in section 3.2)
-
Antibody against tankyrase
B. Protocol:
-
Cell Treatment: Treat one aliquot of cells with this compound and another with DMSO for a specified pre-incubation time at 37°C.
-
Heat Challenge: Transfer aliquots of the treated cell suspensions to a PCR plate. Subject the plate to a temperature gradient using a thermal cycler. Include a room temperature control.
-
Cell Lysis: After the heat challenge, lyse the cells.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant (soluble protein fraction) and analyze the amount of soluble tankyrase at each temperature by Western blotting.
-
Data Analysis: Plot the amount of soluble tankyrase as a function of temperature for both this compound-treated and vehicle-treated cells. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
Experimental and Logical Workflow
The following diagram illustrates a typical workflow for characterizing a novel tankyrase inhibitor, using this compound as a reference compound.
Figure 2. A logical workflow for the characterization of a tankyrase inhibitor.
Conclusion
This compound is a cornerstone tool for investigating the role of tankyrase and the Wnt/β-catenin signaling pathway in various biological and pathological processes. Its well-defined mechanism of action and potent inhibitory activity make it an invaluable reagent for researchers in academia and industry. The experimental protocols and data presented in this guide provide a comprehensive resource for the effective utilization and characterization of this compound and other novel tankyrase inhibitors. As our understanding of the intricacies of Wnt signaling continues to grow, the importance of selective and potent chemical probes like this compound will undoubtedly increase.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 5. The Poly(ADP-ribose) Polymerase Enzyme Tankyrase Antagonizes Activity of the β-Catenin Destruction Complex through ADP-ribosylation of Axin and APC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. bpsbioscience.com [bpsbioscience.com]
A Technical Guide to the Role of XAV-939 in β-Catenin Degradation
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides an in-depth examination of the small molecule XAV-939, detailing its mechanism of action in promoting the degradation of β-catenin. It includes quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Introduction: The Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and cell fate decisions during embryonic development and adult tissue homeostasis.[1][2] Dysregulation of this pathway is a hallmark of numerous cancers, particularly colorectal cancer, and is implicated in fibrotic diseases.[3][4][5] A central event in canonical Wnt signaling is the stabilization and nuclear accumulation of the transcriptional coactivator β-catenin.[2][6]
In the absence of a Wnt ligand ("Wnt-off" state), cytoplasmic β-catenin levels are kept low by a multi-protein "destruction complex."[4][7] This complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1α (CK1α), and Glycogen Synthase Kinase 3β (GSK3β), facilitates the sequential phosphorylation of β-catenin.[7] Phosphorylated β-catenin is then recognized by E3 ubiquitin ligases, leading to its ubiquitination and subsequent degradation by the proteasome.[3][5]
This compound is a small molecule inhibitor identified through chemical genetic screens that potently and selectively antagonizes Wnt/β-catenin signaling by targeting a key regulator of the destruction complex.[3][4][5]
Mechanism of Action of this compound
This compound's primary mechanism involves the inhibition of Tankyrase 1 (TNKS1) and Tankyrase 2 (TNKS2), enzymes belonging to the poly(ADP-ribose) polymerase (PARP) family.[3][4][8][9]
-
Tankyrase and Axin Regulation: Tankyrases (TNKS1/2) interact with a highly conserved domain of Axin, the concentration-limiting scaffold protein of the β-catenin destruction complex.[3][4][5] TNKS1/2 catalyze the poly-ADP-ribosylation (PARylation) of Axin, marking it for ubiquitination and subsequent proteasomal degradation.[3][4][5] This destabilization of Axin leads to the disassembly of the destruction complex, allowing β-catenin to accumulate.
-
This compound as a Tankyrase Inhibitor: this compound binds to the catalytic PARP domains of both TNKS1 and TNKS2, effectively inhibiting their enzymatic activity.[10][11]
-
Axin Stabilization and β-Catenin Degradation: By inhibiting TNKS1/2, this compound prevents the PARylation and subsequent degradation of Axin.[3][4][11] This leads to a significant increase in the protein levels of Axin, which in turn promotes the assembly and stability of the destruction complex.[3][11][12] The now-stabilized destruction complex efficiently phosphorylates β-catenin, leading to its ubiquitination and proteasomal degradation.[11] This reduction in cytoplasmic β-catenin levels prevents its translocation to the nucleus and subsequent activation of Wnt target genes like c-Myc and Cyclin D1.[6][13][14]
The signaling pathway is visualized below.
Caption: Mechanism of this compound in the Wnt/β-catenin pathway.
Quantitative Data
The efficacy of this compound has been quantified in various biochemical and cellular assays. The data below is compiled from multiple studies.
Table 1: Biochemical Activity of this compound Against Tankyrase Isoforms
| Target | IC₅₀ Value | Source |
| Tankyrase 1 (TNKS1) | 11 nM | [12] |
| Tankyrase 2 (TNKS2) | 4 nM | [12] |
| Tankyrase 1 (TNKS1) | 5 nM | [10][15] |
| Tankyrase 2 (TNKS2) | 2 nM | [10][15] |
| Tankyrase 1 (TNKS1) | 13.4 nM | [8] |
IC₅₀ (Half-maximal inhibitory concentration) indicates the concentration of this compound required to inhibit 50% of the enzyme's activity.
Table 2: Cellular Activity of this compound in Cancer Cell Lines
| Cell Line | Assay Type | Parameter | Value | Source |
| DLD-1 (Colorectal) | TCF-Luciferase Reporter | IC₅₀ | 0.707 µM | [10] |
| HEK293 (Embryonic Kidney) | Wnt3a-induced Signaling | IC₅₀ | 0.078 µM | [10] |
| A549 (Lung) | MTT Assay (72 hrs) | IC₅₀ | 12.3 µM | [10] |
| NCI-H446 (Small Cell Lung) | Cell Viability Assay (24 hrs) | IC₅₀ | 20.02 µM | [16] |
| A549 (Lung) | MTT Assay (24 hrs) | Inhibition | Dose-dependent (0.1-10 µM) | [6] |
Key Experimental Protocols and Workflows
The mechanism of this compound is substantiated by several key experimental techniques. Below are generalized protocols relevant to studying its effects on β-catenin degradation.
References
- 1. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells | PLOS One [journals.plos.org]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stemcell.com [stemcell.com]
- 5. Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dash.harvard.edu [dash.harvard.edu]
- 8. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 12. stemcell.com [stemcell.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Discovery of Novel Inhibitor for WNT/β-Catenin Pathway by Tankyrase 1/2 Structure-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
- 16. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of XAV-939: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
XAV-939 is a small molecule inhibitor that has garnered significant attention in cellular biology and drug discovery for its potent and specific inhibition of the Wnt/β-catenin signaling pathway. This pathway is crucial in embryonic development and adult tissue homeostasis, and its aberrant activation is a hallmark of numerous cancers and other diseases. This compound was identified through a chemical genetic screen as a selective inhibitor of β-catenin-mediated transcription[1][2]. Its mechanism of action involves the inhibition of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), leading to the stabilization of axin, a key component of the β-catenin destruction complex[1][2][3]. This guide provides a comprehensive overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for researchers and professionals in the field.
Mechanism of Action: Inhibition of Tankyrase and Stabilization of the β-Catenin Destruction Complex
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α) phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low.
The tankyrase enzymes, TNKS1 and TNKS2, are members of the poly(ADP-ribose) polymerase (PARP) family. They play a critical role in destabilizing the destruction complex by PARylating (adding poly(ADP-ribose) chains to) axin. This modification signals axin for ubiquitination and degradation, thereby disrupting the destruction complex and allowing β-catenin to accumulate, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer-factor (TCF/LEF) mediated transcription of target genes.
This compound exerts its inhibitory effect by directly targeting the NAD+ binding site of TNKS1 and TNKS2, preventing the PARsylation of axin.[4] This leads to the stabilization and accumulation of axin, which in turn enhances the assembly and activity of the β-catenin destruction complex.[1][2][3] The result is increased phosphorylation and degradation of β-catenin, leading to the downregulation of Wnt target gene expression.
Caption: this compound inhibits Tankyrase 1/2, leading to Axin stabilization and subsequent β-catenin degradation.
Quantitative Data
The inhibitory activity of this compound has been quantified through various enzymatic and cell-based assays. The following tables summarize the key quantitative data.
| Target | IC50 (nM) | Assay Type | Reference(s) |
| Tankyrase 1 (TNKS1) | 11 | Cell-free enzymatic | |
| Tankyrase 2 (TNKS2) | 4 | Cell-free enzymatic | |
| ARTD1 (PARP1) | 5500 | Cell-free enzymatic | |
| ARTD2 (PARP2) | 479 | Cell-free enzymatic |
Table 1: In Vitro Inhibitory Activity of this compound against Tankyrase and other PARP Enzymes.
| Cell Line | Assay Type | IC50 (µM) | Reference(s) |
| DLD-1 | TCF-luciferase reporter gene assay (24 hr) | 0.707 | |
| HEK293 | Wnt3A signaling (SuperTOPFlash) (1 day) | 0.078 | |
| A549 | MTT assay (72 hr) | 12.3 | |
| COLO 320DM | CellTiter-Glo assay (4 days) | 17 | |
| NCI-H446 | MTT assay | 20.02 |
Table 2: Cellular Activity of this compound in Various Cancer Cell Lines.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of research findings. The following sections provide protocols for assays commonly used to characterize the activity of this compound.
General Experimental Workflow
Caption: A general workflow for the in vitro characterization of this compound.
Tankyrase 1 and 2 Enzymatic Assay (Colorimetric)
This protocol is adapted from commercially available colorimetric assay kits designed to measure Tankyrase activity.
Principle: This assay measures the NAD-dependent ADP-ribosylation of histones by Tankyrase. A 96-well plate is coated with histone proteins. Biotinylated NAD+ is incubated with the Tankyrase enzyme, and the resulting biotinylated, ADP-ribosylated histones are detected using streptavidin-HRP and a colorimetric HRP substrate. The signal generated is proportional to the enzyme's activity.
Materials:
-
Recombinant human Tankyrase 1 or Tankyrase 2 enzyme
-
Histone-coated 96-well plate
-
Biotinylated NAD+
-
PARP Assay Buffer
-
Streptavidin-HRP
-
Colorimetric HRP Substrate
-
Stop Solution
-
This compound (or other inhibitors)
-
Microplate reader capable of reading absorbance at 450 nm
Procedure:
-
Prepare Inhibitor Solutions: Prepare a serial dilution of this compound in PARP Assay Buffer. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Enzyme Reaction:
-
To each well of the histone-coated plate, add 25 µl of the PARP Substrate Mixture (containing biotinylated NAD+).
-
Add 5 µl of the inhibitor solution (or vehicle).
-
Initiate the reaction by adding 20 µl of diluted Tankyrase enzyme.
-
Incubate the plate at room temperature for 1-2 hours.
-
-
Detection:
-
Wash the plate 3 times with PBST (PBS with 0.05% Tween-20).
-
Add 50 µl of diluted Streptavidin-HRP to each well.
-
Incubate for 30 minutes at room temperature.
-
Wash the plate 3 times with PBST.
-
Add 50 µl of the Colorimetric HRP Substrate to each well and incubate for 15-30 minutes at room temperature, or until a blue color develops.
-
Add 50 µl of Stop Solution to each well. The color will change to yellow.
-
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
TCF/LEF Reporter Assay
Principle: This assay measures the transcriptional activity of the Wnt/β-catenin pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, which can be quantified by measuring luminescence.
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter plasmid (e.g., TOPFlash)
-
A control plasmid with mutated TCF/LEF sites (e.g., FOPFlash)
-
A plasmid for normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Wnt3a conditioned media (or recombinant Wnt3a)
-
This compound
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Seeding and Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the TCF/LEF reporter plasmid and the normalization plasmid using a suitable transfection reagent.
-
-
Treatment:
-
After 24 hours, replace the medium with fresh medium containing Wnt3a to activate the Wnt pathway.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Lysis and Luminescence Measurement:
-
After 16-24 hours of treatment, lyse the cells according to the dual-luciferase assay kit manufacturer's protocol.
-
Measure both Firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the fold change in reporter activity relative to the unstimulated control.
-
Determine the IC50 value of this compound by plotting the normalized reporter activity against the log of the inhibitor concentration.
-
Western Blot for β-Catenin and Axin Levels
Principle: Western blotting is used to detect changes in the protein levels of β-catenin and axin in response to this compound treatment.
Materials:
-
SW480 or other suitable cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against β-catenin, Axin, and a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of this compound for the desired time.
-
Lyse the cells in lysis buffer and collect the total protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein levels.
MTT Cell Viability Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells by reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Cells (e.g., A549, NCI-H446)
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the IC50 value.
Colony Formation Assay
Principle: This assay assesses the ability of single cells to proliferate and form colonies. It is a measure of long-term cell survival and proliferation.
Materials:
-
Cells (e.g., DLD-1, A549)
-
6-well plates
-
This compound
-
Crystal violet staining solution (e.g., 0.5% crystal violet in methanol)
-
Fixation solution (e.g., 4% paraformaldehyde or methanol)
Procedure:
-
Cell Seeding: Seed a low density of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach.
-
Treatment: Treat the cells with different concentrations of this compound. The treatment can be continuous or for a defined period.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Wash the wells with PBS.
-
Fix the colonies with the fixation solution for 15 minutes.
-
Stain the colonies with crystal violet solution for 20 minutes.
-
-
Washing and Imaging:
-
Gently wash the wells with water to remove excess stain.
-
Allow the plates to air dry.
-
Image the plates and count the number of colonies (typically defined as containing >50 cells).
-
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment group relative to the control.
Immunofluorescence for β-catenin Localization
Principle: Immunofluorescence is used to visualize the subcellular localization of β-catenin. In the "ON" state of Wnt signaling, β-catenin accumulates in the nucleus. This compound treatment is expected to reduce nuclear β-catenin.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., goat serum in PBS)
-
Primary antibody against β-catenin
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound.
-
Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
-
Blocking and Antibody Incubation:
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-β-catenin antibody.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody.
-
-
Counterstaining and Mounting:
-
Wash with PBS.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides.
-
-
Imaging: Visualize the localization of β-catenin using a fluorescence microscope.
Conclusion
This compound is a powerful and specific tool for studying the Wnt/β-catenin signaling pathway. Its well-defined mechanism of action as a Tankyrase inhibitor provides a clear rationale for its effects on β-catenin stability and downstream signaling. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to utilize this compound effectively in their studies, from basic research into the intricacies of Wnt signaling to preclinical investigations of its therapeutic potential in various diseases.
References
XAV-939 in Cancer Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Wnt Signaling in Cancer and the Emergence of XAV-939
The Wnt signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Its aberrant activation is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. This compound has emerged as a potent small molecule inhibitor of this pathway, offering a valuable tool for cancer research and a potential candidate for drug development.
This compound functions by selectively inhibiting tankyrase-1 and tankyrase-2 (TNKS1/2), enzymes that play a crucial role in the degradation of Axin.[1][2] Axin is a key component of the β-catenin destruction complex. By inhibiting tankyrases, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin.[2] This prevents the nuclear translocation of β-catenin and the subsequent transcription of Wnt target genes, many of which are involved in cell proliferation and survival.[2]
Mechanism of Action of this compound
The canonical Wnt signaling pathway is tightly regulated. In the absence of a Wnt ligand, the destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1α (CK1α), phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Tankyrases, through a process called PARsylation, tag Axin for degradation, thus destabilizing the destruction complex and promoting β-catenin accumulation.
This compound intervenes by binding to the catalytic poly(ADP-ribose) polymerase (PARP) domain of TNKS1 and TNKS2, inhibiting their enzymatic activity.[3] This leads to the stabilization of Axin, reinforcing the integrity of the destruction complex and promoting the degradation of β-catenin. The ultimate effect is the downregulation of Wnt/β-catenin signaling.
Figure 1: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Applications of this compound in Cancer Research
This compound has demonstrated anti-cancer effects across a wide range of malignancies, primarily by inhibiting proliferation, inducing apoptosis, and reducing cell migration and invasion.
Colorectal Cancer (CRC)
Aberrant Wnt signaling, often due to mutations in APC or β-catenin, is a primary driver of colorectal cancer. This compound has been shown to effectively suppress the growth of CRC cells.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SW480 | Colorectal Carcinoma | Not explicitly stated, but effective at inhibiting colony formation at concentrations as low as 0.33 µM. | --INVALID-LINK-- |
| DLD-1 | Colorectal Adenocarcinoma | Not explicitly stated, but inhibits proliferation. | [2] |
| HCT116 | Colorectal Carcinoma | 15.3 (for a subpopulation of CD44+CD133+ cells) | [4] |
| CaR-1 | Colorectal Adenocarcinoma | 7.25 | [5] |
Lung Cancer
This compound has been investigated for its potential in treating both non-small cell lung cancer (NSCLC) and small cell lung cancer (SCLC).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| A549 | Non-Small Cell Lung Adenocarcinoma | Not explicitly stated, but inhibits proliferation and migration. | --INVALID-LINK-- |
| NCI-H446 | Small Cell Lung Cancer | 20.02 | [6] |
| NCI-H292 | Lung Mucoepidermoid Carcinoma | 3.34 | [5] |
| NCI-H1355 | Lung Adenocarcinoma | 8.46 | [5] |
| NCI-H2122 | Lung Adenocarcinoma | 8.67 | [5] |
| NCI-H510A | Small Cell Lung Carcinoma | 9.18 | [5] |
| NCI-H1623 | Lung Adenocarcinoma | 9.58 | [5] |
| NCI-H838 | Lung Adenocarcinoma | 9.92 | [5] |
Breast Cancer
The Wnt pathway is also implicated in breast cancer progression, particularly in aggressive subtypes like triple-negative breast cancer (TNBC).
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Not explicitly stated, but combination treatment with Paclitaxel is effective. | [7] |
| HCC1187 | Breast Carcinoma | 11.83 | [5] |
Glioblastoma (GBM)
Glioblastoma is an aggressive brain tumor with limited treatment options. This compound has shown promise in preclinical models of GBM.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| C6 (rat) | Glioblastoma | 20 (24h), 10 (48h), 5 (72h) | --INVALID-LINK-- |
Other Cancers
This compound has also been studied in various other cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NB17 | Neuroblastoma | 6.35 | [5] |
| NB6 | Neuroblastoma | 7.59 | [5] |
| SH-SY5Y | Neuroblastoma | Effective at 1 µM | [8] |
| SK-N-SH | Neuroblastoma | Effective at 0.5 µM | [8] |
| IMR-32 | Neuroblastoma | Effective at 1 µM | [8] |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but inhibits colony formation. | --INVALID-LINK-- |
| Huh7 | Hepatocellular Carcinoma | Not explicitly stated, but inhibits colony formation. | --INVALID-LINK-- |
Experimental Protocols
In Vitro Assays
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 20, 40 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Figure 2: Workflow for a typical MTT cell viability assay.
This assay assesses the ability of single cells to proliferate and form colonies.
Materials:
-
6-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
-
PBS
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach.
-
Treat the cells with different concentrations of this compound.
-
Incubate the plates for 7-14 days, replacing the medium with fresh medium containing this compound every 2-3 days.
-
When colonies are visible, wash the wells with PBS.
-
Fix the colonies with 100% methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Wash the wells with water and allow them to air dry.
-
Count the number of colonies (typically those with >50 cells).
This assay is used to evaluate cell migration.
Materials:
-
6-well or 12-well plates
-
Cancer cell line of interest
-
Complete culture medium
-
Serum-free medium
-
This compound stock solution
-
200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in plates and grow them to a confluent monolayer.
-
Create a "scratch" or "wound" in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with serum-free medium containing different concentrations of this compound.
-
Capture images of the scratch at 0 hours and at various time points thereafter (e.g., 6, 12, 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
This technique is used to detect changes in the protein levels of β-catenin and Axin following this compound treatment.
Materials:
-
Cancer cell line of interest
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-β-catenin (e.g., Cell Signaling Technology, #8480, 1:1000 dilution)
-
Rabbit anti-Axin1 (e.g., Cell Signaling Technology, #2087, 1:1000 dilution)
-
Mouse anti-β-actin (loading control, e.g., Sigma-Aldrich, #A5441, 1:5000 dilution)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
ECL detection reagent
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
In Vivo Xenograft Models
Xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents.
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Procedure:
-
Inject MDA-MB-231 breast cancer cells (e.g., 5 x 10^6 cells in Matrigel) subcutaneously into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10-20 mg/kg) via intraperitoneal injection daily or on alternate days.[7]
-
Monitor tumor growth by measuring tumor volume with calipers regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry, Western blotting).
Animal Model:
-
Female athymic nude mice (4-6 weeks old)
Procedure:
-
Inject SW480 or HCT116 colorectal cancer cells (e.g., 2-5 x 10^6 cells) subcutaneously.
-
Once tumors reach a certain volume, begin treatment with this compound (e.g., 20-25 mg/kg, intraperitoneally) every 3 days.[4]
-
Monitor tumor volume and body weight of the mice.
-
After the treatment period, harvest the tumors for analysis.
Animal Model:
-
Immunocompromised mice (e.g., NOD-SCID)
Procedure:
-
Intracranially implant human glioblastoma cells (e.g., U87MG or patient-derived cells) into the striatum of the mice.
-
Monitor the mice for tumor growth using bioluminescence imaging (if cells are luciferase-tagged) or for the onset of neurological symptoms.
-
Administer this compound through an appropriate route (e.g., intraperitoneal or oral gavage). Specific dosing regimens for glioblastoma are still under investigation and may require optimization.
-
Assess treatment efficacy based on survival and tumor burden.
Figure 3: General workflow for an in vivo xenograft study.
Conclusion and Future Directions
This compound is a powerful and specific inhibitor of the Wnt/β-catenin signaling pathway with demonstrated anti-cancer activity in a multitude of preclinical models. Its ability to stabilize Axin and promote β-catenin degradation makes it an invaluable tool for dissecting the role of Wnt signaling in cancer and for exploring novel therapeutic strategies.
Future research should focus on optimizing the delivery and efficacy of this compound in vivo, potentially through novel formulations or combination therapies with other anti-cancer agents. Further investigation into the mechanisms of resistance to this compound will also be crucial for its successful clinical translation. As our understanding of the complexities of the Wnt pathway deepens, targeted inhibitors like this compound will undoubtedly play a pivotal role in the development of more effective and personalized cancer treatments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Reactome | XAV939 binds tankyrase to stabilize axin and inhibit WNT signaling [reactome.org]
- 3. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Drug: XAV939 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 6. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Application of XAV-939 in Organoid Culture
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of XAV-939, a small molecule inhibitor, and its application in the field of organoid research. Organoids, three-dimensional self-organizing structures derived from stem cells, are powerful tools for modeling development and disease. The precise modulation of signaling pathways is critical for their culture and differentiation, and this compound has emerged as a key reagent for manipulating the Wnt/β-catenin signaling pathway. This document details its mechanism of action, summarizes its effects across various organoid types with quantitative data, provides standardized experimental protocols, and visualizes key processes.
Core Mechanism of Action: Inhibition of the Wnt/β-Catenin Pathway
This compound is a potent and selective inhibitor of the enzyme tankyrase (TNKS), specifically TNKS1 and TNKS2, with IC₅₀ values of 11 nM and 4 nM, respectively[1]. Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family[2][3]. In the canonical Wnt/β-catenin signaling pathway, tankyrases play a crucial role in promoting the degradation of Axin, a key scaffolding protein in the β-catenin destruction complex[3].
By inhibiting TNKS1 and TNKS2, this compound prevents the PARylation of Axin, leading to its stabilization and accumulation[1][3][4][5]. The stabilized Axin enhances the activity of the destruction complex (comprising Axin, APC, GSK3β, and CK1), which then phosphorylates β-catenin. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation[3][4]. Consequently, the cytoplasmic pool of β-catenin is depleted, preventing its translocation to the nucleus and the activation of Wnt target genes, such as c-Myc and SOX9[6][7][8]. This targeted intervention makes this compound an invaluable tool for studying Wnt-dependent processes in organoid systems.
References
- 1. stemcell.com [stemcell.com]
- 2. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Treatment with this compound prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. researchgate.net [researchgate.net]
- 8. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
XAV-939: Application Notes and Protocols for Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
XAV-939 is a potent and selective small molecule inhibitor of tankyrase-1 (TNKS1) and tankyrase-2 (TNKS2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3][4][5] By inhibiting tankyrase activity, this compound stabilizes the axin protein, a crucial component of the β-catenin destruction complex. This stabilization leads to the enhanced degradation of β-catenin, thereby downregulating Wnt signaling.[3][4][6][7] These application notes provide detailed protocols for the use of this compound in various cell culture experiments, including cancer cell proliferation and migration assays, as well as stem cell differentiation studies.
Mechanism of Action
This compound targets the PARP (poly-ADP-ribose polymerase) domain of TNKS1 and TNKS2.[6] In the canonical Wnt signaling pathway, tankyrases PARsylate (add poly-ADP-ribose chains to) axin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting this process, this compound prevents axin degradation, leading to the stabilization of the β-catenin destruction complex. This complex, which also includes adenomatous polyposis coli (APC), glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1), phosphorylates β-catenin, targeting it for degradation. Consequently, the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus are prevented, leading to the downregulation of Wnt target gene transcription.[1][8]
Wnt/β-catenin Signaling Pathway and this compound Inhibition
Caption: Mechanism of Wnt/β-catenin signaling and this compound inhibition.
Data Presentation
Inhibitory Activity of this compound
| Target | IC₅₀ | Reference |
| Tankyrase-1 (TNKS1) | 11 nM | [4] |
| Tankyrase-2 (TNKS2) | 4 nM | [4] |
Effective Concentrations of this compound in Cell Culture
| Cell Line | Application | Concentration Range | Incubation Time | Observed Effect | Reference |
| A549 (Lung Adenocarcinoma) | Inhibition of proliferation | 0.1 - 10 µM | 24 - 96 h | Significant inhibition of cell proliferation. | [1] |
| A549 (Lung Adenocarcinoma) | Inhibition of migration | 0.1 - 10 µM | 24 h | Significant increase in wound width. | [1] |
| H446 (Small Cell Lung Cancer) | Inhibition of proliferation | 2 - 32 µM | 24 - 48 h | Dose-dependent inhibition of cell viability. | [9] |
| H446 (Small Cell Lung Cancer) | Induction of apoptosis | 8 - 32 µM | 24 h | Increased proportion of cells in G0/G1 phase. | [9] |
| DLD-1 (Colorectal Cancer) | Inhibition of colony formation | Not specified | Not specified | Inhibition of colony formation. | [3] |
| SW480 & SW620 (Colon Cancer) | Increased chemosensitivity | Not specified | Not specified | Increased apoptosis induced by 5-FU/DDP. | [7] |
| HeLa (Cervical Cancer) | Radiosensitization | Not specified | 2 h pre-radiation | Significantly intensified stress from radiation. | [6] |
| WTK1 (Lymphoblasts) | Protein level studies | 1.0 µM | 8 - 12 h | Marked elevation of tankyrase 1 levels. | [10] |
| hMSCs (Human Mesenchymal Stem Cells) | Osteoblastic differentiation | 0.3 - 30 µM | 3 - 10 days | Enhanced osteoblast differentiation. | [11] |
| Mouse Embryonic Stem Cells | Cardiomyocyte differentiation | Not specified | Not specified | Promotes cardiomyocyte differentiation. | [4] |
Experimental Protocols
General Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Water bath or heat block
Protocol:
-
To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, for 1 mg of this compound (MW: 312.31 g/mol ), add 320.2 µL of DMSO.
-
Gentle warming at 37-55°C may be required to fully dissolve the compound.[10]
-
Vortex briefly to ensure the solution is homogeneous.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month.[12]
Experimental Workflow: Cell Viability Assay (MTT)
Caption: Workflow for a typical MTT cell viability assay.
Protocol: Inhibition of Cancer Cell Proliferation (A549 cells)
Materials:
-
A549 lung adenocarcinoma cells
-
RPMI-1640 medium supplemented with 10% FBS
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Protocol:
-
Seed A549 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in culture medium to final concentrations ranging from 0.1 µM to 10 µM. Include a DMSO vehicle control.
-
Replace the medium in the wells with the medium containing the different concentrations of this compound.
-
Incubate the plates for 24, 48, 72, and 96 hours.[1]
-
At each time point, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol: Wound-Healing Migration Assay (A549 cells)
Materials:
-
A549 lung adenocarcinoma cells
-
6-well cell culture plates
-
Sterile 200 µL pipette tips
-
This compound stock solution (10 mM in DMSO)
-
Microscope with a camera
Protocol:
-
Seed A549 cells in 6-well plates and grow them to confluency.
-
Create a scratch (wound) in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing different concentrations of this compound (0.1 µM to 10 µM) or a DMSO vehicle control.
-
Capture images of the wound at 0 hours and after 24 hours of incubation.
-
Measure the width of the wound at multiple points for each condition.
-
Compare the wound closure between the treated and control groups to assess cell migration.[1]
Protocol: Induction of Osteoblastic Differentiation (hMSCs)
Materials:
-
Human mesenchymal stem cells (hMSCs)
-
Osteogenic induction medium (e.g., DMEM with 10% FBS, 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound stock solution (10 mM in DMSO)
-
Alkaline phosphatase (ALP) staining kit or activity assay
-
Alizarin Red S staining solution
Protocol:
-
Plate hMSCs in 24-well plates at an appropriate density.
-
Once the cells reach 70-80% confluency, replace the growth medium with osteogenic induction medium containing different concentrations of this compound (e.g., 3 µM).[11] Include a DMSO vehicle control.
-
Change the medium every 2-3 days for up to 21 days.
-
Assess osteoblastic differentiation at different time points (e.g., day 7, 14, and 21).
-
ALP Staining/Activity: On day 7 or 14, fix the cells and perform ALP staining according to the manufacturer's protocol, or lyse the cells and measure ALP activity using a colorimetric assay.
-
Mineralization Assay (Alizarin Red S): On day 21, fix the cells and stain with Alizarin Red S solution to visualize calcium deposits.
Safety and Handling
This compound is for research use only. Standard laboratory safety precautions should be followed. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
References
- 1. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. stemcell.com [stemcell.com]
- 4. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
Application Notes: The Use of XAV-939 in the SW480 Colon Cancer Cell Line
Audience: Researchers, scientists, and drug development professionals.
Introduction
The SW480 cell line, derived from human colorectal adenocarcinoma, is a cornerstone model for studying colorectal cancer, primarily due to its characteristic mutation in the Adenomatous Polyposis Coli (APC) gene. This mutation leads to the constitutive activation of the canonical Wnt/β-catenin signaling pathway, a critical driver in the majority of colorectal cancers. XAV-939 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2] By inhibiting these enzymes, this compound effectively disrupts the Wnt/β-catenin pathway, making it a valuable tool for investigating Wnt signaling and a potential therapeutic agent. These notes provide a comprehensive overview and detailed protocols for utilizing this compound in SW480 cells.
Mechanism of Action
In the canonical Wnt pathway, a "destruction complex" composed of Axin, APC, glycogen synthase kinase 3β (GSK3β), and casein kinase 1 (CK1) targets β-catenin for proteasomal degradation. Tankyrase enzymes mediate the PARsylation (poly-ADP-ribosylation) of Axin, which flags it for degradation, thereby destabilizing the destruction complex.[3][4] This leads to the accumulation of β-catenin, its translocation to the nucleus, and subsequent activation of TCF/LEF transcription factors, driving the expression of oncogenes.
This compound inhibits the catalytic activity of TNKS1 and TNKS2.[1] This inhibition prevents Axin PARsylation, leading to the stabilization and increased cellular levels of Axin.[3][5][6] A functional destruction complex is thereby maintained, which promotes the phosphorylation and subsequent degradation of β-catenin, ultimately suppressing the transcription of Wnt target genes.[1][5]
Key Applications & Effects in SW480 Cells
Differential Effects on Cell Viability (2D vs. 3D Culture)
A striking feature of this compound's activity in SW480 cells is its differential efficacy based on culture dimensionality.
-
2D Monolayer Culture: this compound shows minimal to no anti-proliferative effects.[7][8] At a concentration of 20 µM, cell proliferation remains largely unaffected even after 3 days of treatment.[7]
-
3D Spheroid Culture: In contrast, this compound significantly inhibits the growth of SW480 cells grown in 3D cultures in a dose-dependent manner.[7][8] This suggests that the 3D environment, which more closely mimics an in vivo tumor, reveals a vulnerability to Wnt pathway inhibition that is not apparent in 2D. One proposed mechanism for this difference is the inhibition of lactose dehydrogenase A (LDHA) and subsequent disruption of glycolytic metabolism in the 3D context.[7]
Induction of Apoptosis
Consistent with its effects on viability, this compound is a more potent inducer of apoptosis in 3D-cultured SW480 cells. Treatment with 20 µM this compound resulted in a 3.7-fold increase in apoptotic cells in 3D culture, while having a negligible effect in 2D culture.[7][9]
Chemosensitization
This compound can enhance the cytotoxic effects of standard chemotherapeutic agents. Studies have shown that co-treatment with this compound significantly increases the apoptosis induced by 5-fluorouracil (5-FU) or cisplatin in SW480 cells.[5][10][11] This suggests a potential role for Wnt pathway inhibitors in overcoming drug resistance.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on the SW480 cell line.
Table 1: Effect of this compound on SW480 Cell Viability
| Culture Type | Concentration (µM) | Duration | Effect (% Inhibition vs. Control) | Citation(s) |
|---|---|---|---|---|
| 2D | 20 | 3 days | No significant inhibition (~ -2.9%) | [7] |
| 3D | 20 | 1 day | 15.7 ± 1.4% | [7] |
| 3D | 20 | 2 days | 26.6 ± 4.3% | [7] |
| 3D | 20 | 3 days | 32.2 ± 3.9% | [7] |
| 3D | 20 | Not Specified | ~52% (reported as 48 ± 12% survival) |[8] |
Table 2: Effect of this compound on Apoptosis and Wnt Pathway Proteins in SW480 Cells
| Parameter | Culture Type | Concentration (µM) | Observation | Citation(s) |
|---|---|---|---|---|
| Apoptosis | 2D | 20 | No significant increase | [7][10] |
| Apoptosis | 3D | 20 | 3.7-fold increase | [7] |
| β-catenin | 2D & 3D | 20 | Expression decreased | [5][7][9][12] |
| Nuclear β-catenin | 2D | Not Specified | Expression decreased | [5][12] |
| Axin / AXIN2 | 2D & 3D | 20 | Expression increased | [5][7][9][10] |
| Cancer Stem Cell Markers (EpCAM, TERT, DCAMKL-1) | 2D | Not Specified | Expression decreased |[3][5][10] |
Experimental Workflow
A typical experimental workflow for investigating the effects of this compound on SW480 cells involves several stages, from initial cell culture to specific functional and mechanistic assays.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
-
Cell Line Maintenance: Culture SW480 cells in DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[13][14] Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-20 mM) in dimethyl sulfoxide (DMSO). Store in aliquots at -20°C or -80°C.
-
Cell Seeding: Trypsinize and count cells. Seed cells into appropriate culture vessels (e.g., 96-well plates for viability, 6-well plates for protein analysis) at a density that will ensure they are in the exponential growth phase (e.g., 50-60% confluency) at the time of treatment.
-
Treatment: The following day, remove the culture medium and replace it with fresh medium containing the desired final concentrations of this compound. Dilute the this compound stock solution serially in the culture medium.
-
Vehicle Control: In parallel, treat a set of cells with the same final concentration of DMSO used for the highest this compound concentration. This serves as the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.
Protocol 2: Cell Viability Assessment (MTT Assay)
-
Setup: Seed SW480 cells in a 96-well plate (e.g., 5,000-10,000 cells/well) in 100 µL of medium and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound and a vehicle control as described in Protocol 1. Include wells with medium only as a background control.
-
MTT Addition: After the incubation period (e.g., 72 hours), add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage relative to the vehicle control: (Absorbance of Treated / Absorbance of Control) * 100.
Protocol 3: Western Blot Analysis for Wnt Pathway Proteins
-
Cell Lysis: After treatment in 6-well plates, wash the cells twice with ice-cold PBS. Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA Protein Assay Kit.[15]
-
Sample Preparation: Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Separate the protein samples on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.[15]
-
Blocking: Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[15]
-
Antibody Incubation: Incubate the membrane with primary antibodies against β-catenin, Axin2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using software like ImageJ.[9]
Protocol 4: Wnt Signaling Activity (TCF/LEF Luciferase Reporter Assay)
-
Cell Seeding and Transfection: Seed SW480 cells in a 24-well plate.[16] After 24 hours, co-transfect the cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., SuperTOPFlash) and a control plasmid expressing Renilla luciferase (e.g., pRL-TK) for normalization of transfection efficiency.[16][17] A mutant FOPFlash reporter can be used as a negative control.
-
Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing this compound or a vehicle control.
-
Cell Lysis: After 16-24 hours of treatment, wash the cells with PBS and lyse them using Passive Lysis Buffer (e.g., from Promega Dual-Luciferase Reporter Assay System).[13][14]
-
Luciferase Measurement: Measure both firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol for the dual-luciferase assay.[16]
-
Analysis: Calculate the relative luciferase activity by normalizing the firefly luciferase signal to the Renilla luciferase signal for each sample. Express the activity in treated cells as a percentage of the activity in vehicle-treated control cells.
References
- 1. stemcell.com [stemcell.com]
- 2. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. resources.amsbio.com [resources.amsbio.com]
- 14. nebula.wsimg.com [nebula.wsimg.com]
- 15. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chibby suppresses growth of human SW480 colon adenocarcinoma cells through inhibition of β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Disruption of beta-catenin dependent Wnt signaling in colon cancer cells remodels the microenvironment to promote tumor invasion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: XAV-939 for Cardiomyocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing XAV-939, a small molecule inhibitor of the Wnt/β-catenin signaling pathway, to induce the differentiation of pluripotent stem cells (PSCs) into cardiomyocytes. The information is intended for researchers in academia and industry focused on cardiac regeneration, disease modeling, and drug discovery.
Introduction
The directed differentiation of pluripotent stem cells, including embryonic stem cells (ESCs) and induced pluripotent stem cells (iPSCs), into cardiomyocytes is a cornerstone of modern cardiovascular research. A critical signaling pathway governing this process is the Wnt/β-catenin pathway, which exhibits a biphasic role.[1] Initial activation of Wnt signaling is crucial for mesoderm induction, while its subsequent inhibition is required for the specification of cardiac progenitors and their differentiation into mature cardiomyocytes.[1][2]
This compound is a potent and selective inhibitor of Tankyrase 1 and 2 (TNKS1/2).[3] By inhibiting tankyrase, this compound stabilizes Axin, a key component of the β-catenin destruction complex. This leads to the enhanced degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[3][4] The timely application of this compound during PSC differentiation has been shown to be a robust method for significantly increasing the yield of functional cardiomyocytes.[5]
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is pivotal in controlling cell fate decisions during embryonic development, including cardiogenesis. In the absence of Wnt ligands, a destruction complex composed of Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3β (GSK3β) phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. The binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor leads to the recruitment of Dishevelled (DVL) and the disassembly of the destruction complex. This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of target genes. This compound intervenes in this pathway by inhibiting Tankyrase, which normally promotes the degradation of Axin. By stabilizing Axin, this compound enhances the activity of the β-catenin destruction complex, leading to reduced Wnt signaling.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Experimental Protocols
Several protocols have been established for the use of this compound in cardiomyocyte differentiation, often in combination with other small molecules to precisely modulate key signaling pathways. Below are two representative protocols.
Protocol 1: WNT Switch Method for Mouse ESCs
This method involves an initial activation of Wnt signaling to induce mesoderm, followed by inhibition with this compound to promote cardiac specification.[4]
Caption: Workflow for the WNT Switch cardiomyocyte differentiation protocol.
Materials:
-
Mouse embryonic stem cells (mESCs)
-
DMEM, IMDM
-
Fetal Bovine Serum (FBS)
-
L-Glutamine, NEAA, Sodium Pyruvate, β-mercaptoethanol
-
LIF (Leukemia Inhibitory Factor)
-
CHIR99021 (GSK3β inhibitor)
-
This compound
-
DMSO (vehicle)
-
Petri dishes, conical tubes, cell culture plates
Procedure:
-
mESC Culture (Day -2): Culture mESCs on gelatin-coated plates in standard mESC medium containing LIF.
-
Embryoid Body (EB) Formation (Day 0): Generate EBs using the hanging drop method. Resuspend mESCs to a concentration of 2.5 x 10^4 cells/mL in differentiation medium (IMDM supplemented with 20% FBS, L-Glutamine, NEAA, and β-mercaptoethanol). Pipette 20 µL drops onto the lid of a petri dish. Add PBS to the bottom of the dish to maintain humidity and incubate for 2 days.
-
Mesoderm Induction (Day 2): Collect the EBs and transfer them to a new petri dish containing differentiation medium supplemented with CHIR99021 (typically 3 µM).[4]
-
Cardiac Specification (Day 4): Remove the CHIR99021-containing medium and replace it with fresh differentiation medium supplemented with this compound (typically 1 µM).[4]
-
Cardiomyocyte Maturation (Day 6 onwards): Remove the this compound-containing medium and culture the EBs in basal differentiation medium. Spontaneously beating areas should become visible from day 8 onwards.[5]
-
Analysis (Day 12): The efficiency of differentiation can be quantified by flow cytometry for cardiac-specific markers like cardiac Troponin T (cTnT).[4]
Protocol 2: Small Molecule-Based Differentiation of Human iPSCs
This protocol outlines a common strategy for differentiating human iPSCs into cardiomyocytes using a combination of Wnt activation and inhibition.
Caption: General workflow for hiPSC to cardiomyocyte differentiation using Wnt modulation.
Materials:
-
Human induced pluripotent stem cells (hiPSCs)
-
Matrigel
-
mTeSR1 or equivalent maintenance medium
-
RPMI 1640 medium, B27 supplement (with and without insulin)
-
CHIR99021
-
This compound
-
BMP4, bFGF (optional, protocol dependent)
-
Ascorbic Acid
Procedure:
-
hiPSC Culture: Culture hiPSCs on Matrigel-coated plates in mTeSR1 medium.
-
Mesoderm Induction (Day 0): When cells reach 80-90% confluency, replace the maintenance medium with RPMI/B27 minus insulin medium containing a Wnt activator like CHIR99021 (e.g., 5 µM). Some protocols may also include BMP4 and bFGF at this stage.[6]
-
Cardiac Specification (Day 3-6): The timing for introducing the Wnt inhibitor can vary. A common approach is to replace the medium with RPMI/B27 minus insulin containing this compound (e.g., 5-10 µM) around day 3 to day 6.[6][7]
-
Cardiomyocyte Maturation (Day 8 onwards): After the Wnt inhibition phase, switch to RPMI/B27 with insulin. Beating cells typically appear between days 8 and 13.[6][7]
-
Analysis: Characterize the differentiated cardiomyocytes by immunofluorescence for markers such as cTnT and α-actinin, and by real-time PCR for cardiac gene expression.[5][6]
Quantitative Data Summary
The following tables summarize key quantitative data from published studies using this compound for cardiomyocyte differentiation.
Table 1: this compound Concentration and Timing
| Cell Type | This compound Concentration | Timing of Application (Differentiation Day) | Other Key Reagents | Reference |
| Mouse ESCs | 1 µM | Day 4-6 | CHIR99021 (Day 2-4) | [4] |
| Mouse ESCs | Not specified | Day 3-5 | None (this compound only) | [5] |
| Human iPSCs | 10 µM | Day 6-8 | CHIR99021, BMP4, bFGF | [6] |
| Human iPSCs | 5 µM | Day 3-8 | CHIR99021, Activin A, BMP4 | [7] |
| Human Cardiac Progenitor Cells | 10 µM | Day 0-2 | SB431542 | [8] |
Table 2: Differentiation Efficiency
| Protocol | Cell Type | Measurement Method | Differentiation Efficiency | Reference |
| WNT Switch (CHIR + this compound) | Mouse ESCs | FACS (cTnT+) | ~86.1% | [4] |
| This compound only | Mouse ESCs | FACS (cTnT+) | ~57.1% | [4] |
| This compound only | Mouse ESCs | FACS (α-actinin+) | ~58% | [5] |
| This compound only | Mouse ESCs | Spontaneously Beating EBs | >95% | [5] |
| IWP-2 + this compound ("1+2+2") | Human iPSCs | Flow Cytometry (TNNT2+) | ~92.6% | [9] |
| IWP-2 + this compound ("2+2") | Human iPSCs | Flow Cytometry (TNNT2+) | ~84.6% | [9] |
Troubleshooting and Optimization
-
Low Differentiation Efficiency:
-
Cell Density: The initial plating density of PSCs is critical. Optimize the confluency at the start of differentiation.[10]
-
Reagent Quality: Ensure the potency of small molecules like this compound and CHIR99021. Prepare fresh solutions and store them appropriately.[4]
-
Timing: The temporal window for Wnt activation and inhibition is narrow and crucial. A time-course experiment to optimize the timing of this compound addition for your specific cell line is recommended.[5][9]
-
-
Cell Death: High concentrations of small molecules can be toxic. If significant cell death is observed, consider titrating the concentration of this compound.
-
Variability between Cell Lines: Different PSC lines may respond differently to the same protocol. It is essential to optimize the protocol for each new cell line.
Conclusion
This compound is a powerful tool for directing the differentiation of pluripotent stem cells into cardiomyocytes. By effectively inhibiting the Wnt/β-catenin pathway at a critical time point, it significantly enhances the yield and purity of the resulting cardiomyocyte population. The protocols and data presented here provide a solid foundation for researchers to implement and optimize this compound-based differentiation strategies for applications in disease modeling, drug screening, and regenerative medicine.
References
- 1. Signaling Pathways Governing Cardiomyocyte Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. stemcell.com [stemcell.com]
- 4. Cardiomyocyte Differentiation from Mouse Embryonic Stem Cells by WNT Switch Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiac Induction of Embryonic Stem Cells by a Small Molecule Inhibitor of Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oss.jomh.org [oss.jomh.org]
- 7. researchgate.net [researchgate.net]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. Frontiers | Temporal Control of the WNT Signaling Pathway During Cardiac Differentiation Impacts Upon the Maturation State of Human Pluripotent Stem Cell Derived Cardiomyocytes [frontiersin.org]
- 10. Optimizing the Differentiation of Cardiomyocytes from Human Induced Pluripotent-Derived Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Administration of XAV-939 in Mouse Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
XAV-939 is a potent and selective small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), with IC₅₀ values of 11 nM and 4 nM, respectively.[1] Tankyrases are members of the poly (ADP-ribose) polymerase (PARP) family. By inhibiting TNKS, this compound prevents the PARsylation-dependent ubiquitination and subsequent degradation of Axin.[2] This leads to the stabilization of the Axin protein, a key component of the β-catenin destruction complex. The stabilized complex then promotes the phosphorylation and proteasomal degradation of β-catenin, effectively antagonizing the canonical Wnt signaling pathway.[2][3]
Due to the critical role of aberrant Wnt/β-catenin signaling in numerous pathologies, including cancer, fibrosis, and developmental disorders, this compound has become an invaluable tool for in vivo studies in mouse models to explore the therapeutic potential of Wnt pathway inhibition.[3][4][5]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
The diagram below illustrates the canonical Wnt signaling pathway and the mechanism of inhibition by this compound. In the absence of a Wnt ligand, a "destruction complex" (including Axin, APC, GSK3β, and CK1) phosphorylates β-catenin, targeting it for degradation. When Wnt binds to its receptor, this complex is inactivated, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription. This compound stabilizes Axin by inhibiting Tankyrase, thereby enhancing β-catenin destruction and blocking the pathway.
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Applications in Mouse Models & Quantitative Data Summary
This compound has been successfully administered in various mouse models to study its therapeutic effects. The route of administration, dosage, and treatment schedule are critical parameters that vary depending on the disease model.
This compound is widely used in cancer research to inhibit tumor growth, reduce metastasis, and suppress the properties of cancer stem cells.[4][6]
| Mouse Model | Cancer Type | Dosage & Route | Dosing Schedule | Vehicle | Key Outcomes | Reference |
| NSG Mice | Colon Cancer (CD44+CD133+ Caco-2 cells) | 20 mg/kg, Intraperitoneal (i.p.) | Every 3 days for 48 days | 0.05 M Lactic Acid | 95% reduction in tumor volume. | [6] |
| BALB/c Nude Mice | Triple-Negative Breast Cancer (MDA-MB-231 xenograft) | 10 mg/kg, i.p. | Twice a week for 4 weeks | Not specified | Significant suppression of tumor growth when combined with Paclitaxel. | [4] |
| C57 Female Mice | Pristane-Induced Breast Cancer | 10 mg/kg, local injection | Twice a week for 4 weeks | Not specified | Significant reduction in tumor volume when combined with Paclitaxel. | [4] |
| C57BL/6 Mice | Conjunctival Melanoma (B16F10 cells) | Local intra-tumoral delivery (nanoparticle formulation) | Not specified | Nanoparticle | Significant suppression of tumor size and progression. | [7][8] |
In models of myocardial infarction (MI), this compound has been shown to improve cardiac function by reducing fibrosis and apoptosis.[3][9]
| Mouse Model | Condition | Dosage & Route | Dosing Schedule | Vehicle | Key Outcomes | Reference |
| C57BL/6 Mice (male, 8 weeks) | Myocardial Infarction (MI) | Not specified | Treatment for 28 days post-MI | Not specified | Reduced infarct size, suppressed fibrosis and apoptosis, improved cardiac function. | [3][9] |
This compound has been evaluated in models of osteoarthritis and psoriasis, demonstrating its anti-inflammatory and tissue-protective effects.
| Mouse Model | Condition | Dosage & Route | Dosing Schedule | Vehicle | Key Outcomes | Reference |
| Mice | Traumatic Osteoarthritis (DMM surgery) | Intra-articular injection | Not specified | Not specified | Ameliorated OA severity, reduced cartilage degeneration and synovitis. | [5] |
| Mice | IMQ-Induced Psoriasis | 1 mg/mL (100 µL), i.p. | Once daily for 7 days | 10% DMSO / 90% 0.9% NaCl | Significant reduction of epidermal hyperplasia and dermal inflammation. | [10] |
| C57BL/6 Mice | Alkali-Burned Corneal Injury | Topical (liposomal nanoparticle) | Not specified | Liposomes | Reduced corneal neovascularization and opacity; suppressed inflammatory genes. | [11][12] |
Note: The lack of specified vehicle in some studies is a common gap in published literature. Researchers should perform their own solubility and stability tests.
Experimental Protocols
This compound has poor aqueous solubility, requiring specific vehicles for in vivo use.[8] The choice of solvent is critical to ensure bioavailability and minimize toxicity.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80
-
0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile, pyrogen-free vials
-
Vortex mixer and/or sonicator
Protocol for Intraperitoneal (i.p.) Injection:
-
Option 1 (Simple Suspension):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Warming may be required to fully dissolve the compound.[10]
-
For a final dosing solution of 1 mg/mL, dilute the stock solution 1:10 with sterile 0.9% NaCl. For example, to make 1 mL, add 100 µL of 10 mg/mL stock to 900 µL of 0.9% NaCl.
-
Vortex thoroughly before each injection to ensure a uniform suspension. This formulation was used in a psoriasis model.[10]
-
-
Option 2 (Enhanced Solubility Formulation):
-
To prepare a 1.25 mg/mL solution (4 mM), create a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline.[10]
-
First, dissolve the required amount of this compound powder in DMSO.
-
Add PEG300 and Tween 80, vortexing to mix.
-
Finally, add the saline to reach the final volume and concentration. This should result in a more stable suspension or solution.[10]
-
Store appropriately and vortex before administration.
-
Important Considerations:
-
Toxicity: DMSO can be toxic in high concentrations or with repeated administration. The final concentration of DMSO in the injected volume should be kept as low as possible, ideally below 10%.
-
Stability: Prepare solutions fresh before use whenever possible. If storage is necessary, store at 4°C or -20°C in small aliquots to avoid freeze-thaw cycles, but confirm stability for your specific formulation.
-
Controls: The vehicle control group in the experiment must receive the identical solvent mixture without this compound.
The following diagram and protocol outline a typical workflow for testing the efficacy of this compound in a mouse xenograft cancer model.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Low Dose of Paclitaxel Combined with XAV939 Attenuates Metastasis, Angiogenesis and Growth in Breast Cancer by Suppressing Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Wnt/β-catenin signaling ameliorates osteoarthritis in a murine model of experimental osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Wnt/β-catenin Signaling Inhibitors suppress the Tumor-initiating properties of a CD44+CD133+ subpopulation of Caco-2 cells [ijbs.com]
- 7. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XAV939 Improves the Prognosis of Myocardial Infarction by Blocking the Wnt/β-Catenin Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 11. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PubMed [pubmed.ncbi.nlm.nih.gov]
XAV-939 Stability in Cell Culture Media: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols regarding the stability of XAV-939 in commonly used cell culture media. This compound is a potent and selective small molecule inhibitor of tankyrase-1 and tankyrase-2 (TNKS1/2), key enzymes in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting tankyrase, this compound stabilizes the axin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt pathway target genes.[4][5][6] Given its critical role in research and potential therapeutic applications, understanding the stability of this compound under typical cell culture conditions is paramount for ensuring experimental reproducibility and accurate interpretation of results.
Factors Influencing this compound Stability
The stability of a small molecule like this compound in cell culture media can be influenced by several factors:
-
Chemical Composition of Media: Components within the basal medium, such as amino acids, vitamins, and salts, can potentially interact with and degrade this compound.
-
Serum Supplementation: The presence and concentration of fetal bovine serum (FBS) or other sera can impact stability due to enzymatic activity or binding of the compound to serum proteins.
-
pH and Temperature: Standard cell culture conditions (pH 7.2-7.4, 37°C) can accelerate the degradation of some small molecules.
-
Light Exposure: Photoreactive compounds can degrade upon exposure to light. It is good practice to minimize light exposure for all small molecules.
-
Metabolic Activity of Cells: If cells are present, their metabolic processes can actively break down the compound.
Quantitative Data Summary
While specific half-life data for this compound in various cell culture media is not extensively published, the following table summarizes key stability-related information gathered from manufacturer datasheets and literature. Researchers are encouraged to determine the precise half-life in their specific experimental system using the protocol provided below.
| Parameter | Solvent/Medium | Storage Condition | Reported Stability/Recommendation |
| Stock Solution | DMSO | -20°C | 6 months to 1 year[7] |
| -80°C | 1 year[7] | ||
| Aqueous Solution | Cell Culture Media | Not Recommended for Storage | Prepare fresh for each experiment. Do not store for more than one day. |
| Powder | -20°C | ≥ 4 years |
Signaling Pathway
This compound targets the Wnt/β-catenin signaling pathway. The following diagram illustrates the canonical Wnt pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
Target cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
Procedure:
-
Stock Solution Preparation (10 mM):
-
To prepare a 10 mM stock solution, dissolve 3.12 mg of this compound (MW: 312.31 g/mol ) in 1 mL of sterile DMSO.
-
Vortex thoroughly to ensure complete dissolution. Some suppliers recommend warming to 55°C to aid solubilization.[8]
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.
-
Dilute the stock solution to the desired final concentration using your target cell culture medium. For example, to make a 10 µM working solution, add 1 µL of the 10 mM stock solution to 1 mL of cell culture medium.
-
Vortex or mix well before adding to your cell cultures.
-
Note: It is recommended to prepare fresh working solutions for each experiment and not to store diluted aqueous solutions for more than a day.[9]
-
Protocol 2: Determination of this compound Stability in Cell Culture Media
This protocol outlines a general method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Experimental Workflow Diagram:
Caption: Experimental workflow for determining this compound stability.
Materials:
-
This compound working solution in the desired cell culture medium
-
Sterile, conical tubes or multi-well plates
-
Incubator (37°C, 5% CO₂)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (optional, for LC-MS)
-
Microcentrifuge and tubes
-
HPLC or LC-MS system
Procedure:
-
Incubation:
-
Prepare a sufficient volume of the this compound working solution in your chosen cell culture medium (e.g., DMEM + 10% FBS) at the desired final concentration (e.g., 10 µM).
-
Dispense equal aliquots of this solution into sterile tubes or wells of a multi-well plate.
-
Immediately process the "Time 0" sample as described in step 2.
-
Place the remaining samples in a 37°C, 5% CO₂ incubator.
-
At each subsequent time point (e.g., 2, 4, 8, 24, and 48 hours), remove one aliquot from the incubator for processing.
-
-
Sample Processing:
-
For each time point, take a defined volume (e.g., 100 µL) of the incubated medium.
-
To precipitate proteins, add 2-3 volumes of ice-cold acetonitrile or methanol (e.g., 200-300 µL).
-
Vortex vigorously for 30 seconds.
-
Incubate on ice for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant containing this compound to a new tube for analysis.
-
-
Analytical Quantification:
-
Analyze the supernatant by a validated HPLC or LC-MS method to determine the concentration of this compound.
-
A standard curve of this compound in the same medium (processed identically at Time 0) should be generated for accurate quantification.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the Time 0 concentration.
-
Plot the percentage of remaining this compound versus time.
-
From this plot, the half-life (t₁/₂) of this compound in the specific cell culture medium can be determined. This is the time it takes for the concentration of this compound to decrease by 50%.
-
By following these protocols, researchers can ensure the proper handling of this compound and accurately determine its stability in their specific cell culture system, leading to more reliable and reproducible experimental outcomes.
References
- 1. stemcell.com [stemcell.com]
- 2. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 3. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Treatment with this compound prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Xav-939 solubility issues in aqueous buffer
Welcome to the technical support center for Xav-939. This resource provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility of this compound in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer (e.g., PBS, cell culture media)?
A1: this compound is sparingly soluble in aqueous buffers and is known to be insoluble in water and ethanol directly.[1][2][3] Direct addition of solid this compound to aqueous solutions will likely result in poor dissolution or precipitation. The recommended method is to first prepare a concentrated stock solution in an organic solvent like DMSO or DMF and then dilute this stock into your aqueous buffer.[1]
Q2: What is the best solvent for making a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most common and effective solvents for preparing this compound stock solutions.[1] Solubility in DMSO is reported across a range, from approximately 2 mg/mL to as high as 18.9 mg/mL (60.52 mM).[1][4] Solubility in DMF is reported to be approximately 5 mg/mL.[1] For maximum solubility in DMSO, warming the solution to 55-60°C and using sonication is often recommended.[4][5][6][7][8]
Q3: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. What should I do?
A3: Precipitation upon dilution into aqueous media is a common issue due to the low aqueous solubility of this compound. Here are some steps to mitigate this:
-
Lower the Final Concentration: Ensure your final working concentration does not exceed the aqueous solubility limit. The solubility in a 1:5 solution of ethanol:PBS (pH 7.2) is only about 0.15 mg/mL.[1]
-
Increase Dilution Factor: Use a higher volume of aqueous buffer for dilution. Adding the DMSO stock dropwise while vortexing or stirring the buffer can help prevent localized high concentrations that lead to precipitation.
-
Warm the Aqueous Buffer: Gently warming your cell culture media or buffer to 37°C before adding the this compound stock may improve solubility.
-
Check DMSO Quality: DMSO is hygroscopic (absorbs water from the air), and this can significantly impact the solubility of compounds.[5] Use fresh, anhydrous-grade DMSO.
Q4: How should I store my this compound solutions?
A4:
-
Solid Form: Store the crystalline solid at -20°C, where it is stable for at least four years.[1]
-
Stock Solutions (in DMSO/DMF): Prepare fresh solutions for each use if possible.[9] If storage is necessary, aliquot the stock solution into small, single-use vials to avoid freeze-thaw cycles and store at -20°C for up to one month or -80°C for up to a year.[5][6][9]
-
Aqueous Working Solutions: It is strongly recommended not to store aqueous solutions of this compound for more than one day due to potential precipitation and degradation.[1]
This compound Solubility Data
The following table summarizes the reported solubility of this compound in various solvents. Note that solubility can vary between batches and may be improved with techniques like warming and sonication.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 2 - 18.9 | 6.4 - 60.5 | Solubility is highly variable.[1][2][3][4][5][6][9][10][11] Warming and sonication are often required to reach higher concentrations.[4][5][6] |
| DMF | ~5 | ~16 | --- |
| Ethanol:PBS (1:5, pH 7.2) | ~0.15 | ~0.48 | Achieved by diluting a stock solution made in an organic solvent.[1] |
| Water | Insoluble | Insoluble | --- |
| Ethanol | Insoluble | Insoluble | --- |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Allow the vial of solid this compound (MW: 312.31 g/mol ) to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution: To prepare a 10 mM stock solution from 2 mg of this compound, add 640.4 µL of anhydrous, high-purity DMSO to the vial.[11]
-
Dissolution: Vortex the vial thoroughly. If the compound does not fully dissolve, warm the solution in a water bath at 55-60°C for 5-10 minutes and/or sonicate until the solution is clear.[7][8]
-
Storage: Aliquot into single-use tubes and store at -20°C or -80°C, protected from light.[9]
Protocol 2: Preparation of an Aqueous Working Solution
-
Thaw Stock: Thaw a single-use aliquot of the this compound DMSO stock solution and bring it to room temperature. Ensure the solution is precipitate-free before use.[9]
-
Prepare Buffer: Warm the desired aqueous buffer (e.g., cell culture medium, PBS) to the experimental temperature (e.g., 37°C).
-
Dilution: While gently vortexing or stirring the pre-warmed aqueous buffer, add the required volume of the this compound stock solution drop-by-drop to achieve the final desired concentration. This rapid dilution and mixing helps prevent precipitation.
-
Use Immediately: Use the freshly prepared aqueous working solution immediately. Do not store for more than one day.[1]
Troubleshooting Guide: Solubility Issues
If you encounter precipitation or incomplete dissolution, follow this workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for this compound solubility issues.
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound inhibits the canonical Wnt signaling pathway. It acts as a potent inhibitor of the enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[7][10] By inhibiting these enzymes, this compound stabilizes the scaffold protein Axin, a key component of the β-catenin destruction complex.[1][10][12][13] A stable destruction complex leads to the phosphorylation and subsequent proteasomal degradation of β-catenin, preventing its accumulation in the cytoplasm and translocation to the nucleus, thereby blocking the transcription of Wnt target genes.[12][14][15]
Caption: Role of this compound in the Wnt/β-catenin signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. This compound | NVP-XAV939 | Tankyrase | TNKS inhibitor | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleckchem.com [selleckchem.com]
- 9. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 10. XAV 939 (3748) by Tocris, Part of Bio-Techne [bio-techne.com]
- 11. reprocell.com [reprocell.com]
- 12. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. stemcell.com [stemcell.com]
- 15. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Xav-939 Cytotoxicity at High Concentrations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions regarding the use of Xav-939, with a specific focus on its cytotoxic effects at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are members of the poly (ADP-ribose) polymerase (PARP) family of enzymes.[1][2][3] By inhibiting tankyrases, this compound stabilizes the Axin protein, a key component of the β-catenin destruction complex.[3][4][5] This stabilization leads to the enhanced degradation of β-catenin, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[4][6][7]
Q2: At what concentrations does this compound typically exhibit cytotoxicity?
The cytotoxic effects of this compound are cell-line dependent and are influenced by factors such as the duration of exposure and the specific experimental conditions. Generally, cytotoxicity is observed in the micromolar (µM) range. For instance, in NCI-H446 small cell lung cancer cells, the IC50 was determined to be 20.02 µM after 24 hours of treatment.[8] In neuroblastoma cell lines like SH-SY5Y and IMR-32, a reduction in cell proliferation was observed at concentrations as low as 1 µM after 24 hours.[9] It is crucial to perform a dose-response experiment for your specific cell line to determine the optimal concentration.
Q3: What are the common assays used to measure this compound-induced cytotoxicity?
Several assays can be employed to quantify the cytotoxic effects of this compound. The most common include:
-
MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[10][11]
-
LDH Assay: This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, serving as a marker for cytotoxicity.[12][13][14][15]
-
Apoptosis Assays:
-
TUNEL Assay: This method detects DNA fragmentation, a hallmark of late-stage apoptosis.[16][17][18][19]
-
Caspase Activity Assays: These assays measure the activity of caspases, which are key proteases involved in the apoptotic cascade.[20]
-
Annexin V Staining: This assay identifies the externalization of phosphatidylserine, an early marker of apoptosis.[21]
-
Q4: Are there any known off-target effects of this compound at high concentrations?
This compound is considered a relatively specific inhibitor of Tankyrase 1 and 2.[1] Some studies suggest that at effective concentrations for Wnt signaling inhibition, it does not significantly affect other signaling pathways like NF-κB or TGF-β.[1][5] However, under certain conditions, such as in the presence of high serum concentrations, growth factors may compensate for the inhibition of β-catenin signaling, potentially masking the anti-proliferative effects of this compound.[2] It is always advisable to include appropriate controls in your experiments to assess potential off-target effects in your specific model system.
Q5: How does this compound affect the cell cycle?
The effect of this compound on the cell cycle can vary between different cell types. In some cell lines, such as small cell lung cancer NCI-H446 cells, this compound has been shown to induce a dose-dependent accumulation of cells in the G0/G1 phase.[8] In contrast, in neuroblastoma cell lines, treatment with this compound led to an increase in the S and G2/M phases of the cell cycle.[9] There are also reports where this compound had no significant effect on cell cycle distribution in colorectal cancer cell lines.[4][22] Therefore, it is recommended to perform cell cycle analysis on your specific cell line of interest to determine the effect of this compound.
Troubleshooting Guides
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Unexpectedly High Cytotoxicity at Low Concentrations | - Cell line is highly sensitive to Wnt pathway inhibition.- Incorrect calculation of this compound concentration.- Contamination of cell culture. | - Perform a wider range of dilutions in your dose-response experiment, starting from nanomolar (nM) concentrations.- Double-check all calculations for stock and working solutions.- Test for mycoplasma and other potential contaminants. |
| No Observed Effect on Cell Viability | - Cell line is resistant to this compound.- Insufficient incubation time.- Degradation of this compound.- High serum concentration in the culture medium. | - Confirm that your cell line has an active Wnt/β-catenin pathway.- Increase the incubation time (e.g., 48 or 72 hours).- Prepare fresh stock solutions of this compound in DMSO and store them properly at -20°C or -80°C.[23]- Reduce the serum concentration in your experimental medium, as growth factors in serum can sometimes compensate for Wnt inhibition.[2] |
| Inconsistent Results in Cytotoxicity Assays | - Uneven cell seeding.- Pipetting errors.- Fluctuation in incubation conditions. | - Ensure a single-cell suspension before seeding and mix gently after seeding to ensure even distribution.- Use calibrated pipettes and be consistent with your technique.- Maintain consistent temperature, humidity, and CO2 levels in the incubator. |
| Difficulty in Dissolving this compound | - this compound has low aqueous solubility. | - this compound is soluble in DMSO.[5][23] Prepare a concentrated stock solution in DMSO (e.g., 10 mM) and then dilute it to the final working concentration in your culture medium. Warming the DMSO to 55°C can aid in solubilization.[5] |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay Used |
| NCI-H446 | Small Cell Lung Cancer | 20.02 | 24 | MTT |
| A549 | Lung Adenocarcinoma | >10 (significant inhibition at 10 µM) | 24, 48, 72, 96 | MTT |
| SH-SY5Y | Neuroblastoma | ~5 | 72 | MTT |
| IMR-32 | Neuroblastoma | ~10 | 72 | MTT |
| SK-N-SH | Neuroblastoma | ~1 | 72 | MTT |
| SW480 | Colorectal Cancer | Not specified (inhibition observed) | - | - |
| DLD-1 | Colorectal Cancer | Not specified (inhibition of colony formation) | - | Colony Formation |
| MDA-MB-231 | Breast Cancer | Not specified (inhibition of cell growth in low serum) | - | Cell Growth Assay |
| HepG2 | Hepatocellular Carcinoma | 21.3 | 48 | MTT |
| Huh7 | Hepatocellular Carcinoma | 12.8 | 48 | MTT |
Note: IC50 values can vary depending on the specific experimental conditions and the assay used. This table provides a general reference.
Detailed Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[10][11][24]
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete culture medium
-
Serum-free culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in serum-free culture medium at 2X the final desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as in the highest this compound treatment) and wells with medium only (for background control).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH Assay for Cytotoxicity
This protocol is a general guideline for LDH cytotoxicity assays.[13][14][15][25]
Materials:
-
This compound
-
Cell line of interest
-
96-well plates
-
Complete culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound and a vehicle control. Include three sets of controls as per the kit manufacturer's instructions:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with a lysis buffer (provided in the kit).
-
Background control: Medium only.
-
-
Incubate the plate for the desired duration.
-
After incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Carefully transfer a specific volume of the supernatant (as per the kit protocol) to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate the plate at room temperature for the time specified in the kit's instructions (usually 10-30 minutes), protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the manufacturer's formula, which typically involves subtracting the background and spontaneous release from the experimental values and normalizing to the maximum release.
TUNEL Assay for Apoptosis Detection
This is a generalized protocol for the TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay.[16][17][18][19]
Materials:
-
This compound treated cells (on coverslips or in suspension)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs, from a commercial kit)
-
DAPI or another nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Culture and treat cells with this compound as desired.
-
Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.
-
Permeabilization: Wash the cells again with PBS and permeabilize them with 0.1% Triton X-100 for 5-15 minutes at room temperature.
-
Labeling: Wash the cells with PBS and incubate them with the TUNEL reaction mixture in a humidified chamber at 37°C for 1 hour, protected from light.
-
Staining: Wash the cells with PBS and counterstain the nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Wash the cells a final time with PBS and mount the coverslips on microscope slides with an anti-fade mounting medium. Visualize the cells using a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence at the appropriate wavelength for the label used (e.g., green for FITC-dUTP), indicating DNA fragmentation.
Signaling Pathway and Workflow Diagrams
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: General workflow for a cytotoxicity experiment using this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
- 7. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT cell viability assay [bio-protocol.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Anticancer effect of XAV939 is observed by inhibiting lactose dehydrogenase A in a 3-dimensional culture of colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 14. scientificlabs.co.uk [scientificlabs.co.uk]
- 15. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]
- 20. promega.jp [promega.jp]
- 21. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. bpsbioscience.com [bpsbioscience.com]
- 24. cyrusbio.com.tw [cyrusbio.com.tw]
- 25. takarabio.com [takarabio.com]
determining optimal incubation time for Xav-939 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on determining the optimal incubation time for Xav-939 treatment. This compound is a small molecule inhibitor of Tankyrase-1 and Tankyrase-2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3] By inhibiting TNKS1/2, this compound leads to the stabilization of Axin, a key component of the β-catenin destruction complex, which in turn promotes the degradation of β-catenin and inhibits Wnt signaling.[1][2][4]
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound treatment?
A1: The effective concentration of this compound can vary significantly depending on the cell type and the specific biological endpoint. However, a common starting point for in vitro experiments is in the low micromolar range. Studies have reported using concentrations from 0.1 µM to 30 µM.[2][5][6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Q2: What is a general guideline for the incubation time with this compound?
A2: Incubation times for this compound can range from a few hours to several days, contingent on the experimental goal.
-
Short-term (4-24 hours): Often sufficient to observe effects on signaling pathways, such as changes in protein levels of Axin and β-catenin.[7][8] For instance, a significant reduction in DNA-PKcs protein levels was observed after 12 hours of treatment with 1.0 µM this compound.[4]
-
Long-term (48 hours to several days): Typically required for assessing downstream cellular effects like inhibition of cell proliferation, induction of apoptosis, or changes in cell differentiation.[2][5][7] For example, significant inhibition of A549 cell proliferation was observed at 48, 72, and 96 hours.[2]
Q3: How can I determine the optimal incubation time for my specific experiment?
A3: The best approach is to conduct a time-course experiment. This involves treating your cells with a fixed, predetermined optimal concentration of this compound and then harvesting the cells at various time points (e.g., 4, 8, 12, 24, 48, 72 hours). The harvested cells can then be analyzed for the desired outcome, such as changes in gene expression, protein levels, or cell viability.
Q4: What are the signs of cellular toxicity with this compound treatment?
A4: High concentrations or prolonged exposure to this compound can lead to cellular toxicity. Signs of toxicity include a significant decrease in cell viability (as measured by assays like MTT or CCK-8), changes in cell morphology (e.g., rounding up, detachment), and induction of apoptosis or necrosis.[9] For example, one study noted that 30 µM this compound inhibited hMSC cell proliferation on day 3, while lower concentrations did not have a significant effect on proliferation at the same time point.[5][10]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 µM to 50 µM). |
| Insufficient Incubation Time: The treatment duration may not be long enough to induce the desired biological response. | Conduct a time-course experiment, extending the incubation period. | |
| Cell Line Insensitivity: The cell line may not have an active Wnt/β-catenin pathway or may have resistance mechanisms. | Confirm Wnt pathway activity in your cell line using a positive control (e.g., a Wnt agonist like Wnt3a conditioned medium or a GSK3β inhibitor like BIO).[11] | |
| Compound Inactivity: The this compound stock solution may have degraded. | Prepare a fresh stock solution of this compound. This compound is typically dissolved in DMSO to make a stock solution.[4] | |
| High Cell Death or Toxicity | Concentration Too High: The concentration of this compound is likely toxic to the cells. | Reduce the concentration of this compound. Refer to your dose-response curve to select a less toxic concentration that still elicits a biological effect. |
| Prolonged Incubation: Extended exposure, even at a moderate concentration, can be toxic. | Shorten the incubation time. Analyze earlier time points in your time-course experiment. | |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically ≤ 0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent Results | Experimental Variability: Inconsistent cell seeding density, passage number, or treatment application can lead to variable results. | Standardize your experimental protocol, including cell seeding density, passage number, and precise timing of treatments. |
| Cell Culture Conditions: Variations in media, serum, or incubator conditions can affect cell response. | Maintain consistent cell culture conditions across all experiments. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay
This protocol uses a Cell Counting Kit-8 (CCK-8) or MTT assay to determine the IC50 (half-maximal inhibitory concentration) of this compound in a specific cell line.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
CCK-8 or MTT reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A typical concentration range to test is 0.1, 0.5, 1, 5, 10, 25, and 50 µM.[2][8] Include a vehicle-only control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the plate for a predetermined time (e.g., 48 or 72 hours).[2][12]
-
Viability Assay:
-
For CCK-8: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.[8]
-
For MTT: Add MTT reagent to each well and incubate for 4 hours. Then, add the solubilization solution.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value.
Protocol 2: Time-Course Experiment to Determine Optimal Incubation Time
This protocol is designed to identify the optimal duration of this compound treatment for observing a specific molecular effect, such as the stabilization of Axin1.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
6-well plates
-
This compound (at the predetermined optimal concentration)
-
Lysis buffer for protein extraction
-
Western blotting reagents and antibodies (e.g., anti-Axin1, anti-β-catenin, and a loading control like anti-β-actin)
Procedure:
-
Cell Seeding: Seed your cells in multiple 6-well plates at a density that will not lead to over-confluence by the final time point. Allow them to adhere overnight.
-
Treatment: Treat the cells with the optimal concentration of this compound or a vehicle control.
-
Time-Course Harvest: Harvest the cells at different time points (e.g., 0, 4, 8, 12, 24, 48 hours). For each time point, wash the cells with PBS and then lyse them directly in the well using an appropriate lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein from each time point onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against your proteins of interest (e.g., Axin1, β-catenin) and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the protein bands.
-
-
Analysis: Quantify the band intensities and normalize them to the loading control. Plot the relative protein expression over time to determine the point of maximum effect.
Visualizations
Caption: Wnt/β-catenin signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for determining optimal this compound incubation time.
References
- 1. stemcell.com [stemcell.com]
- 2. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Treatment with this compound prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
appropriate vehicle control for Xav-939 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xav-939.
Troubleshooting Guide & FAQs
Q1: What is the recommended vehicle control for in vitro experiments using this compound?
For in vitro experiments, dimethyl sulfoxide (DMSO) is the most commonly used solvent and vehicle control for this compound.[1][2] It is crucial to ensure that the final concentration of DMSO in the cell culture medium is consistent across all experimental groups, including the untreated and this compound-treated groups, and is kept at a low level (typically ≤ 0.1%) to avoid solvent-induced cellular effects.
Q2: My this compound is precipitating in the culture medium. How can I prevent this?
Precipitation of this compound in aqueous solutions can be a common issue due to its low water solubility.[3] Here are some troubleshooting steps:
-
Proper Stock Solution Preparation: Ensure your stock solution in DMSO is fully dissolved. Gentle warming (e.g., to 55°C) and sonication can aid dissolution.[4]
-
Final Concentration: Avoid high final concentrations of this compound in your aqueous culture medium.
-
Dilution Method: When diluting the DMSO stock solution into your aqueous buffer or medium, do so gradually while vortexing or mixing to prevent immediate precipitation.
-
Fresh Preparations: It is recommended to prepare fresh dilutions of this compound for each experiment and avoid storing aqueous solutions for more than a day.[3][5]
Q3: What is the appropriate vehicle control for in vivo experiments with this compound?
For in vivo studies, the vehicle control will depend on the final formulation used for administration. Due to the poor aqueous solubility of this compound, a simple saline solution is not feasible.[6] Common vehicle formulations include:
-
A mixture of DMSO and saline. A typical ratio is 10% DMSO in 90% saline (0.9% NaCl).[7]
-
A combination of solvents to improve solubility and bioavailability, such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7][8]
-
10% DMSO in corn oil.[8]
The vehicle control should always be the exact same formulation without this compound, administered at the same volume and by the same route as the experimental group.
Q4: I am not observing the expected inhibition of the Wnt/β-catenin signaling pathway. What could be the reason?
Several factors could contribute to a lack of efficacy:
-
Compound Integrity: Ensure the this compound you are using is of high purity (≥98%) and has been stored correctly at -20°C to maintain its stability.[3][9]
-
Cell Line Sensitivity: Different cell lines may exhibit varying sensitivity to this compound. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Experimental Duration: The time required for this compound to exert its effects can vary. Time-course experiments are recommended to identify the optimal treatment duration.
-
Readout Specificity: Confirm that your downstream readout for Wnt/β-catenin signaling (e.g., β-catenin levels, target gene expression) is robust and specific.
Q5: What are the known off-target effects of this compound?
While this compound is a selective inhibitor of Tankyrase 1 and 2, it is important to be aware of potential off-target effects.[9][10][11] Some studies suggest it may also inhibit other members of the PARP family.[5] When interpreting results, consider the possibility of off-target effects and, if necessary, use additional tool compounds to validate your findings.
Data Presentation: this compound Solubility
| Solvent | Solubility | Notes |
| DMSO | ~2 mg/mL[3] to 15.62 mg/mL[8][12] | Heating and sonication can improve solubility.[4][8][12] |
| Dimethyl formamide (DMF) | ~5 mg/mL[3] | Can be used as an alternative to DMSO for stock solutions. |
| Ethanol:PBS (pH 7.2) (1:5) | ~0.15 mg/mL[3] | Requires initial dissolution in an organic solvent like DMF.[3] |
| In Vivo Formulations | ||
| 10% DMSO in 90% corn oil | 1.56 mg/mL[8] | A clear solution can be achieved with sonication.[8] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | 1.56 mg/mL[8] to 1.25 mg/mL[7] | Forms a suspension; requires sonication.[7][8] |
| 10% DMSO in 90% (20% SBE-β-CD in saline) | 1.56 mg/mL[8] | Forms a suspension; requires sonication.[8] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of Wnt/β-catenin Signaling in A549 Cells
This protocol is adapted from a study investigating the effects of this compound on lung adenocarcinoma cells.[13]
-
Cell Culture: Culture A549 cells in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.
-
Treatment: Seed A549 cells in multi-well plates. After allowing the cells to adhere, treat them with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, and 10 µmol/L) by diluting the stock solution directly into the culture medium.[13] For the vehicle control group, add an equivalent volume of DMSO to the medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72, and 96 hours).[13]
-
Analysis: Assess the inhibition of the Wnt/β-catenin pathway by methods such as:
Protocol 2: In Vivo Administration of this compound in a Mouse Model
This protocol is a general guideline based on formulations described in the literature.
-
Animal Model: Utilize an appropriate mouse model for your research question.
-
This compound Formulation: Prepare the this compound formulation for injection. For example, for a 1 mg/mL solution in a 10% DMSO/90% saline vehicle, first dissolve the required amount of this compound in DMSO, and then add the saline.[7] Ensure the solution is well-mixed.
-
Vehicle Control Preparation: Prepare the vehicle control by mixing 10% DMSO with 90% saline.
-
Administration: Administer the this compound formulation and the vehicle control to the respective groups of mice via the desired route (e.g., intraperitoneal injection). The volume of injection should be consistent across all animals.
-
Monitoring and Analysis: Monitor the animals according to the experimental plan and collect tissues or data at the designated endpoints for analysis.
Visualizations
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Caption: A typical experimental workflow for in vitro studies using this compound.
References
- 1. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 6. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound (NVP-XAV939) | Tankyrase (TNKS) inhibitor | TargetMol [targetmol.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. stemcell.com [stemcell.com]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. tandfonline.com [tandfonline.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Xav-939 Toxicity in Long-Term Cell Culture
Welcome to the technical support center for Xav-939, a potent inhibitor of the Wnt/β-catenin signaling pathway. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and address frequently asked questions (FAQs) regarding the use of this compound in long-term cell culture experiments. Our goal is to help you achieve effective Wnt signaling inhibition while minimizing off-target cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2).[1][2][3] By inhibiting these enzymes, this compound stabilizes the axin protein, a key component of the β-catenin destruction complex.[1][2][3] This enhanced stability of the destruction complex leads to the phosphorylation and subsequent degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.
Q2: What are the common causes of this compound toxicity in cell culture?
The primary cause of toxicity is inherent to its mechanism of action; prolonged inhibition of the Wnt/β-catenin pathway, which is crucial for cell proliferation and survival, can lead to cell death.[1][4] Off-target effects at higher concentrations can also contribute to cytotoxicity. Additionally, the solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can exhibit toxicity, especially in long-term cultures and at higher concentrations.[5][6][7][8] The stability of this compound in culture media over time may also influence its effective concentration and potential for toxicity.
Q3: At what concentration should I start my experiments?
The optimal concentration of this compound is highly cell-line dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. As a starting point, concentrations ranging from 0.1 µM to 10 µM have been used in various studies. For long-term cultures, it is advisable to use the lowest effective concentration to minimize toxicity.
Troubleshooting Guide
This section provides solutions to common problems encountered during long-term cell culture with this compound.
Problem 1: Excessive Cell Death or Poor Cell Health
Possible Causes:
-
High Concentration of this compound: The concentration of this compound may be too high for your specific cell line, leading to significant apoptosis and inhibition of proliferation.[4]
-
DMSO Toxicity: The final concentration of DMSO in the culture medium may be toxic to the cells, especially with repeated dosing over a long period.[5][6][8] Most cell lines can tolerate DMSO concentrations up to 0.5%, but sensitive or primary cells may require lower concentrations (≤0.1%).[6][7]
-
Continuous Exposure: Continuous exposure to this compound, even at a relatively low concentration, can be detrimental to cell viability over extended periods.
-
Compound Instability: this compound may degrade in the culture medium over time, leading to inconsistent effects and potential toxicity from degradation byproducts.
Solutions:
-
Optimize this compound Concentration:
-
Recommendation: Perform a dose-response curve to determine the IC50 value for your cell line. A typical starting range for this assay is 0.1 µM to 50 µM.
-
Long-Term Strategy: For long-term experiments, aim to use a concentration at or slightly above the IC50 for Wnt inhibition, but below the concentration that causes significant cytotoxicity.
-
-
Minimize DMSO Concentration:
-
Recommendation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM). This allows for a smaller volume to be added to the culture medium, keeping the final DMSO concentration low (ideally ≤ 0.1% v/v).[6]
-
Control: Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to distinguish between the effects of this compound and the solvent.
-
-
Implement Intermittent Dosing:
-
Recommendation: Instead of continuous exposure, consider a pulsed treatment strategy. For example, treat cells for a specific period (e.g., 24-48 hours) followed by a "washout" period with fresh medium without this compound. The timing of these cycles should be optimized for your experimental goals and cell line.
-
-
Ensure Compound Stability:
Problem 2: Loss of this compound Efficacy Over Time
Possible Causes:
-
Compound Degradation: this compound may be degrading in the 37°C incubator environment over the course of the experiment.
-
Cellular Resistance: Cells may develop resistance mechanisms to this compound over long-term exposure.
-
Insufficient Dosing Frequency: The frequency of medium changes with fresh this compound may not be sufficient to maintain an effective inhibitory concentration.
Solutions:
-
Increase Dosing Frequency:
-
Recommendation: Change the medium with freshly diluted this compound every 24-48 hours to ensure a consistent concentration.
-
-
Verify Target Engagement:
-
Recommendation: Periodically assess the inhibition of the Wnt/β-catenin pathway by performing downstream analysis, such as Western blotting for active β-catenin or qPCR for Wnt target genes (e.g., Axin2, c-Myc). This will confirm that the compound is still active.
-
-
Consider a Higher, Pulsed Dose:
-
Recommendation: If continuous low-dose treatment loses efficacy, a higher concentration applied intermittently might be more effective at maintaining pathway inhibition without causing excessive cell death.
-
Data Presentation
Table 1: Reported IC50 Values of this compound in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| NCI-H446 | Small Cell Lung Cancer | 20.02 | [11] |
| H446 | Small Cell Lung Cancer | 21.56 | [10] |
| HepG2 | Hepatocellular Carcinoma | >100 | [12][13] |
| Huh7 | Hepatocellular Carcinoma | 25.4 | [12][13] |
| Hep40 | Hepatocellular Carcinoma | 55.6 | [12][13] |
| MDA-MB-231 | Breast Cancer | Not specified | [14] |
| HepG2 | Hepatocellular Carcinoma | Not specified | [14] |
Note: IC50 values can vary depending on the assay conditions and duration of treatment.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound (Dose-Response Assay)
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth for the duration of the experiment (typically 48-72 hours).
-
Prepare this compound Dilutions: Prepare a series of dilutions of this compound in your complete cell culture medium. A common starting range is a 2-fold serial dilution from 50 µM down to ~0.1 µM. Remember to prepare a vehicle control with the highest concentration of DMSO used in the dilutions.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared this compound dilutions.
-
Incubation: Incubate the plate for a period relevant to your long-term experiment (e.g., 48, 72, or 96 hours).
-
Viability Assay: Assess cell viability using a standard method such as MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Assessing Wnt Pathway Inhibition
-
Treatment: Treat cells with a range of this compound concentrations (based on your dose-response data) for a desired time point (e.g., 24 hours).
-
Protein Analysis (Western Blot):
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer to a membrane.
-
Probe with primary antibodies against active (non-phosphorylated) β-catenin, total β-catenin, and Axin1. A loading control (e.g., GAPDH or β-actin) is essential.
-
A decrease in active β-catenin and an increase in Axin1 indicate successful pathway inhibition.
-
-
Gene Expression Analysis (qPCR):
-
Isolate total RNA from the treated cells and synthesize cDNA.
-
Perform quantitative PCR using primers for Wnt target genes (e.g., AXIN2, MYC, CCND1).
-
A decrease in the expression of these target genes will confirm Wnt pathway inhibition.
-
Visualizations
Caption: Wnt/β-catenin signaling pathway and the mechanism of this compound action.
Caption: Experimental workflow for optimizing long-term this compound treatment.
Caption: Troubleshooting decision tree for high this compound toxicity.
References
- 1. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. lifetein.com [lifetein.com]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf Portugal [eppendorf.com]
- 12. Cell Culture FAQ: How does DMSO affect your cells? - Eppendorf US [eppendorf.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing XAV-939 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of XAV-939 for specific cell types.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1][2][3] By inhibiting these enzymes, this compound prevents the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex.[2][4][5] The stabilization of Axin leads to the phosphorylation and degradation of β-catenin, thereby inhibiting the canonical Wnt signaling pathway.[1][2]
Q2: What is a typical effective concentration range for this compound?
A2: The effective concentration of this compound is highly cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. However, published literature provides a general starting point. Concentrations can range from nanomolar to low micromolar. For instance, the IC50 values for TNKS1 and TNKS2 in cell-free assays are 11 nM and 4 nM, respectively.[6] In cellular assays, concentrations from 0.1 µM to 30 µM have been used.[2][7][8]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is typically supplied as a crystalline solid.[9] It is soluble in organic solvents like DMSO and dimethylformamide (DMF).[9] For a 10 mM stock solution, this compound can be dissolved in DMSO, sometimes requiring gentle warming (e.g., at 55°C).[6][10] It is sparingly soluble in aqueous buffers.[9] For aqueous solutions, it's recommended to first dissolve this compound in DMF and then dilute with the aqueous buffer.[9] Store stock solutions at -20°C.[9][11] It is advisable to prepare fresh dilutions in culture medium for each experiment and avoid repeated freeze-thaw cycles.[11]
Q4: I am observing significant cell death even at low concentrations. What could be the cause?
A4: Several factors could contribute to excessive cytotoxicity:
-
Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.[4] Ensure the final solvent concentration in your culture medium is low and consistent across all conditions, including vehicle controls.
-
Off-Target Effects: At higher concentrations, this compound may have off-target effects. For example, it has been shown to decrease the protein levels of DNA-PKcs, which is involved in DNA repair.[6][12]
-
Prolonged Incubation: Continuous exposure to the inhibitor over a long period might lead to increased cell death.
Q5: My results are not consistent. What are the potential sources of variability?
A5: Inconsistent results can arise from several sources:
-
Stock Solution Stability: Ensure your stock solution is properly stored and has not undergone multiple freeze-thaw cycles.
-
Cell Culture Conditions: Maintain consistent cell passage numbers, confluency, and overall cell health.
-
Assay Performance: Ensure accurate and consistent pipetting and that assay reagents are not expired.
-
This compound Potency: The potency of the compound can vary between batches.
Troubleshooting Guides
Problem 1: Determining the Optimal this compound Concentration
This guide provides a systematic approach to identifying the ideal concentration of this compound for your experiments.
Diagram: Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for determining the optimal this compound concentration.
Detailed Protocol: Dose-Response and Cell Viability Assay (MTT)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach 100% confluency by the end of the experiment (e.g., 2 x 10⁴ cells/well for A549 cells).[2] Incubate overnight.
-
Drug Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1, 0.5, 1, 5, and 10 µM.[2] Include a vehicle-only control (e.g., DMSO). Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for various time points (e.g., 24, 48, 72, and 96 hours).[2]
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes.
-
-
Data Analysis: Measure the absorbance at the appropriate wavelength (e.g., 490 nm). Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Problem 2: Confirming Wnt Pathway Inhibition
This guide helps you verify that this compound is effectively inhibiting the Wnt/β-catenin signaling pathway in your cell type.
Diagram: this compound Mechanism of Action
Caption: Mechanism of this compound in the Wnt/β-catenin signaling pathway.
Detailed Protocol: Western Blot for β-catenin and Axin
-
Cell Treatment: Treat cells with the determined optimal concentration of this compound for different time points (e.g., 8, 16, 24 hours).
-
Protein Extraction: Lyse the cells and collect total protein. For nuclear β-catenin, perform subcellular fractionation.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against β-catenin, Axin1, and a loading control (e.g., β-actin or GAPDH).
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and imaging system. Quantify the band intensities relative to the loading control. A successful experiment will show an increase in Axin1 levels and a decrease in β-catenin levels with this compound treatment.[12][13]
Data Presentation
Table 1: Effective Concentrations of this compound in Various Cell Lines
| Cell Line | Cell Type | Effective Concentration | Observed Effect | Reference |
| A549 | Lung Adenocarcinoma | 0.1 - 10 µM | Inhibition of proliferation and migration. | [2] |
| NCI-H446 | Small Cell Lung Cancer | 2 - 32 µM | Inhibition of viability, induction of apoptosis, G0/G1 cell cycle arrest. | [7] |
| DLD-1 | Colorectal Cancer | ~0.33 µM | Inhibition of colony formation. | [9] |
| HeLa | Cervical Cancer | Not specified | Enhances radiosensitivity. | [14] |
| hMSC-TERT | Human Mesenchymal Stem Cells | 0.3 - 3 µM | No significant effect on proliferation; 30 µM inhibited proliferation. | [8][15] |
| DAOY, ONS-76 | Medulloblastoma | 5 µM | Increased Axin, decreased β-catenin, reduced proliferation. | [12] |
| Human VICs | Valvular Interstitial Cells | 0.1 - 10 µM | No significant alteration in cell viability after 72h. | [5] |
Note: This table provides a summary of concentrations used in published studies. The optimal concentration for your specific experimental setup must be determined empirically.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues with this compound.
References
- 1. stemcell.com [stemcell.com]
- 2. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Treatment with this compound prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 12. XAV939-Mediated ARTD Activity Inhibition in Human MB Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tankyrase inhibitors attenuate WNT/β-catenin signaling and inhibit growth of hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of Wnt signalling pathway by XAV939 enhances radiosensitivity in human cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. file.medchemexpress.com [file.medchemexpress.com]
Xav-939 nanoparticle formulation to improve bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Xav-939 nanoparticle formulations to improve bioavailability.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and why is a nanoparticle formulation necessary?
A1: this compound is a small molecule inhibitor of tankyrase 1 and 2 (TNKS1/2), enzymes that play a crucial role in the Wnt/β-catenin signaling pathway.[1][2][3][4] By inhibiting tankyrases, this compound stabilizes Axin, a key component of the β-catenin destruction complex, leading to the degradation of β-catenin and subsequent downregulation of Wnt signaling.[1][4][5] However, this compound has poor water solubility, which limits its bioavailability and therapeutic efficacy in vivo.[6][7] Nanoparticle formulations are developed to overcome this limitation by encapsulating this compound, thereby enhancing its solubility, stability, and cellular uptake.[6][7]
Q2: What are the common types of nanoparticle formulations used for this compound?
A2: Two common types of nanoparticle formulations for this compound are:
-
TPGS-based Nanomicelles: D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) is an FDA-approved polymer that can self-assemble into micelles to encapsulate hydrophobic drugs like this compound.[6][7]
-
Gold Nanoparticles (AuNPs): this compound can be conjugated to the surface of gold nanoparticles, which act as a carrier for targeted delivery.[1]
Q3: What are the key characterization parameters for this compound nanoparticles?
A3: The critical parameters to characterize this compound nanoparticles include:
-
Particle Size and Polydispersity Index (PDI): Determines the uniformity and in vivo fate of the nanoparticles.
-
Drug Loading Content (DLC) and Encapsulation Efficiency (EE): Quantifies the amount of this compound carried by the nanoparticles.
-
Zeta Potential: Indicates the surface charge and stability of the nanoparticle dispersion.
-
Morphology: Visual confirmation of the nanoparticle shape and structure, typically assessed by electron microscopy.
-
In Vitro Drug Release: Measures the rate at which this compound is released from the nanoparticles over time.
II. Troubleshooting Guides
This section addresses common issues encountered during the synthesis, characterization, and application of this compound nanoparticle formulations.
A. Formulation and Synthesis
| Problem | Possible Cause | Troubleshooting Steps |
| Low Drug Loading/Encapsulation Efficiency | - Inefficient partitioning of this compound into the nanoparticle core. - Drug precipitation during formulation. - Suboptimal drug-to-polymer/nanoparticle ratio. | - Optimize the solvent system to ensure complete dissolution of both this compound and the carrier material. - Adjust the drug-to-carrier ratio; a higher initial drug concentration may not always lead to higher loading. - For micelle formulations, ensure the concentration of the polymer is above its critical micelle concentration (CMC). - For AuNP conjugation, optimize the reaction time, pH, and temperature to facilitate efficient binding. |
| Nanoparticle Aggregation During Formulation | - Poor colloidal stability. - Inappropriate solvent or pH conditions. - High concentration of nanoparticles. | - Use a suitable stabilizing agent or surfactant.[8][9] - Ensure the pH of the solution is far from the isoelectric point of the nanoparticles to maintain electrostatic repulsion.[8] - Optimize the stirring speed and temperature during synthesis; excessive agitation can sometimes induce aggregation.[10] - Work with more dilute nanoparticle suspensions. |
| Inconsistent Batch-to-Batch Reproducibility | - Minor variations in experimental conditions (e.g., temperature, stirring rate, addition rate of reagents). - Purity of reagents. | - Standardize all experimental parameters and document them meticulously. - Use high-purity, well-characterized starting materials. - Implement quality control checks at each step of the synthesis process.[11] |
B. Nanoparticle Characterization
| Problem | Possible Cause | Troubleshooting Steps |
| High Polydispersity Index (PDI) in Dynamic Light Scattering (DLS) | - Presence of aggregates or contaminants (e.g., dust). - Bimodal or multimodal size distribution. - Sample too concentrated. | - Filter the sample through an appropriate syringe filter (e.g., 0.22 µm or 0.45 µm) to remove large aggregates and dust.[12] - If a bimodal distribution is expected, consider using techniques like Nanoparticle Tracking Analysis (NTA) for better resolution. - Dilute the sample to an appropriate concentration to avoid multiple scattering effects.[13] |
| Inaccurate Drug Loading Quantification | - Interference from the nanoparticle carrier in spectrophotometric or chromatographic assays. - Incomplete extraction of the drug from the nanoparticles. - Drug degradation during the quantification process. | - When using UV-Vis spectrophotometry, ensure that the blank contains empty nanoparticles at the same concentration as the drug-loaded sample to subtract the background absorbance.[14] - Use a validated HPLC method with a suitable mobile phase to separate the drug from the nanoparticle components. - Ensure complete disruption of the nanoparticles to release the encapsulated drug before quantification. This may involve using a specific solvent or sonication. |
| Difficulty Visualizing Nanoparticles with Electron Microscopy (TEM/SEM) | - Poor sample preparation (e.g., aggregation upon drying). - Insufficient contrast. | - Optimize the sample preparation protocol. For TEM, ensure proper dispersion on the grid and consider negative staining to enhance contrast. - For SEM, ensure the sample is properly coated with a conductive material. |
C. In Vitro and In Vivo Experiments
| Problem | Possible Cause | Troubleshooting Steps |
| Low Cellular Uptake of Nanoparticles | - Inefficient endocytosis pathway for the specific nanoparticle type. - Nanoparticle aggregation in cell culture media. - Serum protein corona formation affecting nanoparticle-cell interactions. | - Modify the nanoparticle surface with targeting ligands (e.g., peptides, antibodies) to enhance receptor-mediated endocytosis. - Assess the stability of the nanoparticles in the specific cell culture medium used; pre-incubating nanoparticles in media can help identify aggregation issues. - Characterize the protein corona formation and its effect on cellular uptake. Surface modifications like PEGylation can reduce protein adsorption.[15] |
| Unexpected or Inconsistent In Vitro Results (e.g., cell viability assays) | - Off-target effects of this compound or the nanoparticle carrier. - Variability in cell line response to Wnt inhibition. - Issues with the stability of the nanoparticle formulation in the assay conditions. | - Include appropriate controls: empty nanoparticles, free this compound (solubilized in a suitable solvent like DMSO), and vehicle controls.[6] - Confirm the baseline Wnt pathway activity in your cell line of interest. - Monitor the stability of the nanoparticles over the course of the experiment. |
| Toxicity or Lack of Efficacy in Animal Models | - Poor pharmacokinetic profile of the nanoparticle formulation. - Immunogenicity of the nanoparticles. - Inappropriate animal model or dosing regimen. | - Conduct thorough pharmacokinetic studies to determine the circulation half-life, biodistribution, and clearance of the nanoparticles. - Evaluate the potential for an immune response to the nanoparticle formulation. - Select an animal model with a relevant Wnt-driven disease phenotype. - Optimize the dose and frequency of administration based on in vitro efficacy and in vivo tolerability studies. |
III. Data Presentation
Table 1: Physicochemical Properties of this compound Nanoparticle Formulations
| Formulation Type | Carrier Material | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) | Drug Loading Content (%) | Reference |
| Nanomicelles | TPGS | 38.83 ± 1.23 | - | 75.41 ± 2.80 | 4.71 ± 0.17 | [8] |
| Liposomes | L-α-phosphatidylcholine, DSPE-PEG (2000), Cholesterol | ~100.2 | 0.216 | 91.2 | - | [16] |
| Gold Nanoparticles | Gold | 15 and 30 | - | - | - | [1] |
Table 2: In Vitro Efficacy of this compound and its Nanoparticle Formulations
| Cell Line | Formulation | Assay | Endpoint | Concentration | Result | Reference |
| B16F10 Melanoma | Xav-Np (TPGS) | CCK-8 | Cell Viability | IC50 = 1.38 µM | Dose-dependent reduction in viability | [8] |
| Human Valvular Interstitial Cells | Free this compound | MTT | Viability | 0.1 - 10 µM | No significant negative effect | [17] |
| SH-SY5Y Neuroblastoma | Free this compound | Proliferation | Cell Proliferation | 1 µM | Reduction in proliferation after 24h | [18] |
| SK-N-SH Neuroblastoma | Free this compound | Proliferation | Cell Proliferation | 0.5 µM | Reduction in proliferation after 24h | [18] |
| IMR-32 Neuroblastoma | Free this compound | Proliferation | Cell Proliferation | 1 µM | Reduction in proliferation after 24h | [18] |
| VSMCs | Free this compound | Proliferation | Cell Proliferation | - | Attenuated proliferation | [19] |
IV. Experimental Protocols
A. Synthesis of this compound Loaded TPGS Nanomicelles
This protocol is adapted from a published method.[7]
Materials:
-
This compound
-
D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS)
-
Dichloromethane (DCM)
-
Acetone
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve 10 mg of this compound in a mixed solvent of 3 mL DCM and 1 mL acetone.
-
Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Add 1 mL of TPGS solution (37.5 mg/mL in water) to the this compound solution.
-
Remove the organic solvents using a rotary evaporator at 42°C to form a thin drug-polymer film.
-
Hydrate the film with 2 mL of PBS.
-
To remove unencapsulated this compound, dialyze the solution against PBS using a dialysis bag (e.g., 3.5 kDa MWCO) for 24 hours.
-
Centrifuge the dialyzed solution at 6,700 x g for 10 minutes to remove any aggregates.
-
Collect the supernatant containing the this compound loaded nanomicelles.
B. Characterization of Nanoparticles by Dynamic Light Scattering (DLS)
Purpose: To determine the particle size and polydispersity index (PDI).
Procedure:
-
Dilute a small aliquot of the nanoparticle suspension in deionized water or PBS to an appropriate concentration to avoid multiple scattering.[13]
-
Ensure the sample is free of air bubbles.
-
Place the sample in a disposable cuvette and insert it into the DLS instrument.
-
Equilibrate the sample to the desired temperature (e.g., 25°C).
-
Perform the measurement according to the instrument's software instructions.
-
Analyze the correlation function to obtain the Z-average diameter and the PDI. A PDI value below 0.3 is generally considered acceptable for monodisperse samples.
C. Quantification of Drug Loading Content
Purpose: To determine the amount of this compound encapsulated in the nanoparticles.
Procedure:
-
Lyophilize a known volume of the nanoparticle suspension to obtain the total weight of the nanoparticles (drug + carrier).
-
Disrupt the lyophilized nanoparticles by dissolving them in a suitable organic solvent (e.g., methanol or acetonitrile) to release the encapsulated this compound.
-
Quantify the amount of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
D. In Vitro Cellular Uptake Assay
Purpose: To qualitatively or quantitatively assess the internalization of this compound nanoparticles by cells.
Procedure:
-
Seed the cells of interest in a suitable culture vessel (e.g., 24-well plate, confocal dish).
-
Allow the cells to adhere and grow to the desired confluency.
-
Treat the cells with the this compound nanoparticle formulation (and appropriate controls) at the desired concentration and for a specific time period.
-
After incubation, wash the cells thoroughly with PBS to remove any non-internalized nanoparticles.
-
For qualitative analysis, visualize the internalized nanoparticles using fluorescence microscopy (if the nanoparticles are fluorescently labeled).
-
For quantitative analysis, lyse the cells and quantify the amount of internalized this compound using a suitable analytical method (e.g., HPLC, mass spectrometry).
V. Visualizations
Caption: Canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: General experimental workflow for this compound nanoparticle formulation and evaluation.
Caption: Logical troubleshooting workflow for this compound nanoparticle experiments.
References
- 1. XAV939: From a small inhibitor to a potent drug bioconjugate when delivered by gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmtech.com [pharmtech.com]
- 3. Nanotechnology for Animal Sciences-New Insights and Pitfalls: A Review [arccjournals.com]
- 4. stemcell.com [stemcell.com]
- 5. XAV939 | Small Molecules | TNKS inhibitor XAV939 inhibitor [captivatebio.com]
- 6. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. quora.com [quora.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. frontlinegenomics.com [frontlinegenomics.com]
- 12. rivm.nl [rivm.nl]
- 13. research.colostate.edu [research.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Treatment with this compound prevents in vitro calcification of human valvular interstitial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 19. XAV939 Inhibits Intima Formation by Decreasing Vascular Smooth Muscle Cell Proliferation and Migration Through Blocking Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results with Xav-939 Treatment
Welcome to the technical support center for Xav-939, a potent and selective inhibitor of Tankyrase-1 and Tankyrase-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and interpret unexpected results that may arise during experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound inhibits the enzymatic activity of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] These enzymes are members of the poly(ADP-ribose) polymerase (PARP) family. By inhibiting tankyrases, this compound prevents the PARsylation and subsequent ubiquitination and degradation of Axin, a key scaffolding protein in the β-catenin destruction complex.[2][3] This stabilization of Axin leads to the enhanced degradation of β-catenin, thereby inhibiting the canonical Wnt/β-catenin signaling pathway.[1][3]
Q2: What are the common applications of this compound in research?
This compound is widely used to study the role of the Wnt/β-catenin signaling pathway in various biological processes, including:
-
Cancer Biology: Investigating the effects of Wnt pathway inhibition on cancer cell proliferation, migration, apoptosis, and chemosensitivity.[4][5][6]
-
Stem Cell Biology: Directing the differentiation of pluripotent stem cells into various lineages, such as cardiomyocytes and neurons.[1]
-
Developmental Biology: Studying the role of Wnt signaling in embryonic development.[7][8]
Q3: How should I prepare and store this compound?
This compound is a crystalline solid that is soluble in organic solvents like DMSO and DMF.[9] It has limited solubility in aqueous buffers.[9]
-
Stock Solution Preparation: It is recommended to first dissolve this compound in DMSO or DMF to make a concentrated stock solution (e.g., 10 mM).[10][11] Gentle warming (e.g., 55°C) can aid in dissolution.[10][11]
-
Working Solution Preparation: The stock solution can then be diluted to the desired final concentration in your cell culture medium or aqueous buffer. To avoid precipitation, it is advisable to add the stock solution to the final volume of the aqueous buffer with vigorous mixing.[9]
-
Storage: Store the solid compound at -20°C.[9] Stock solutions in DMSO can also be stored at -20°C for up to a month.[12] It is not recommended to store aqueous solutions for more than one day.[9]
Troubleshooting Guide
This guide addresses common unexpected results and provides a systematic approach to interpreting and resolving them.
Issue 1: Inconsistent or No Inhibition of Wnt/β-catenin Signaling
You've treated your cells with this compound, but you don't observe the expected decrease in Wnt target gene expression (e.g., AXIN2, c-Myc) or a reduction in β-catenin levels.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Solubility/Precipitation | This compound has low aqueous solubility.[9] Visually inspect your culture medium for any precipitate after adding this compound. To improve solubility, prepare a fresh stock solution in DMSO and ensure it is fully dissolved before diluting it into your final medium.[9][10][11] Consider using a carrier solvent or a nanoparticle formulation to enhance bioavailability.[2][6] |
| Suboptimal Concentration | The effective concentration of this compound can vary significantly between cell lines.[13] Perform a dose-response experiment to determine the optimal concentration for your specific cell type. Start with a broad range (e.g., 0.1 µM to 50 µM) and narrow it down based on the observed effects on Wnt signaling and cell viability. |
| Incorrect Timing of Treatment | The kinetics of Wnt pathway inhibition can vary. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect. |
| Cell Line-Specific Resistance | Some cell lines may have intrinsic resistance mechanisms to Wnt inhibition. This could be due to mutations downstream of the β-catenin destruction complex or the activation of compensatory signaling pathways. Confirm the status of key Wnt pathway components (e.g., APC, β-catenin) in your cell line. |
| Paradoxical Activation of Wnt Signaling | In rare cases, feedback loops or off-target effects might lead to an unexpected increase in Wnt target gene expression.[14] Carefully validate your findings using multiple markers of Wnt activity (e.g., Western blot for active β-catenin, TOP/FOP-Flash reporter assay, and qRT-PCR for multiple target genes). |
Experimental Workflow for Troubleshooting Inconsistent Wnt Inhibition:
Issue 2: Unexpected Cytotoxicity or Changes in Cell Morphology
You observe significant cell death, detachment, or morphological changes that may not be directly related to Wnt pathway inhibition.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| High Concentration | This compound can induce apoptosis and cell cycle arrest at higher concentrations.[4][13] Determine the IC50 value for your cell line using a cell viability assay (e.g., MTT, CellTiter-Glo). Use concentrations below the IC50 for mechanism-of-action studies to minimize general toxicity. |
| Off-Target Effects | This compound has been reported to affect other signaling pathways, such as YAP/TAZ and TGF-β, which can influence cell adhesion and survival.[8][15][16][17] Investigate the activity of these pathways in your experimental system. |
| Solvent Toxicity | High concentrations of the solvent (e.g., DMSO) can be toxic to cells. Ensure that the final concentration of the solvent in your culture medium is low (typically <0.1%) and that you include a vehicle-only control in your experiments. |
| Cell Line Sensitivity | Different cell lines exhibit varying sensitivities to this compound.[18] What is cytostatic in one cell line may be cytotoxic in another. It's crucial to establish a baseline for your specific cell model. |
Experimental Workflow to Differentiate Cytotoxicity from Specific Effects:
Issue 3: Off-Target Effects and Pathway Crosstalk
Your results suggest that this compound is affecting pathways other than Wnt/β-catenin.
Known Off-Target Effects and Crosstalk:
-
YAP/TAZ Signaling: this compound can stabilize Angiomotin (AMOT) family proteins, which in turn can suppress the nuclear translocation and activity of the Hippo pathway effectors YAP and TAZ.[17][19][20] This can impact cell proliferation, migration, and adhesion independently of the Wnt pathway.[8][15]
-
TGF-β Signaling: There is known crosstalk between the Wnt and TGF-β signaling pathways.[21] In some contexts, this compound treatment has been shown to modulate the expression of genes involved in the TGF-β pathway.[16]
-
Apoptosis and Cell Cycle: this compound can induce apoptosis and cause cell cycle arrest, often in a G0/G1 phase, through the downregulation of Wnt target genes like c-Myc and Cyclin D1.[4][13][22]
Signaling Pathway Crosstalk with this compound:
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from a general MTT assay protocol and can be used to determine the cytotoxic effects of this compound.[23][24][25]
Materials:
-
96-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from your stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Western Blot for β-catenin and Axin
This protocol provides a general framework for assessing the protein levels of β-catenin and Axin following this compound treatment.[5][26][27]
Materials:
-
6-well cell culture plates
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-β-catenin, anti-Axin, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control for the chosen duration.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST and visualize the protein bands using a chemiluminescent substrate and an imaging system.
TOP/FOP-Flash Reporter Assay
This assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by nuclear β-catenin.[28][29][30][31]
Materials:
-
24-well or 96-well cell culture plates
-
Cells of interest
-
TOP-Flash and FOP-Flash reporter plasmids
-
A control plasmid expressing Renilla luciferase (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound stock solution (in DMSO)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect cells with the TOP-Flash or FOP-Flash plasmid along with the Renilla luciferase control plasmid.
-
After 24 hours, treat the cells with different concentrations of this compound or a vehicle control. You may also include a positive control, such as Wnt3a conditioned medium or a GSK3β inhibitor.
-
Incubate for the desired treatment period (e.g., 24 hours).
-
Lyse the cells and measure the firefly (TOP/FOP) and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Calculate the TOP/FOP ratio for each condition after normalizing the firefly luciferase activity to the Renilla luciferase activity. A decrease in the TOP/FOP ratio indicates inhibition of Wnt/β-catenin signaling.
References
- 1. stemcell.com [stemcell.com]
- 2. Targeting Wnt/β-catenin signaling using XAV939 nanoparticles in tumor microenvironment-conditioned macrophages promote immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for rapid assessment of the efficacy of novel Wnt inhibitors using zebrafish models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Wnt/β-Catenin Signaling Regulates Yap/Taz Activity during Embryonic Development in Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. XAV 939 | Tankyrase 1 (TNKS1) inhibitor | Hello Bio [hellobio.com]
- 13. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Tankyrase inhibition interferes with junction remodeling, induces leakiness, and disturbs YAP1/TAZ signaling in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tankyrase inhibitor this compound enhances osteoblastogenesis and mineralization of human skeletal (mesenchymal) stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Crosstalk between the TGF-β and WNT signalling pathways during cardiac fibrogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. MTT cell viability assay [bio-protocol.org]
- 24. broadpharm.com [broadpharm.com]
- 25. youtube.com [youtube.com]
- 26. research.stowers.org [research.stowers.org]
- 27. Ocular Wnt/β-Catenin Pathway Inhibitor XAV939-Loaded Liposomes for Treating Alkali-Burned Corneal Wound and Neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 28. jcancer.org [jcancer.org]
- 29. researchgate.net [researchgate.net]
- 30. molecular biology - How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? - Biology Stack Exchange [biology.stackexchange.com]
- 31. researchgate.net [researchgate.net]
Validation & Comparative
Mechanism of Action: Targeting the β-catenin Destruction Complex
An Objective Comparison of XAV-939 and IWR-1 in the Inhibition of Wnt/β-catenin Signaling
For researchers and professionals in drug development, the selection of an appropriate small molecule inhibitor is critical for dissecting cellular signaling pathways and for the preclinical evaluation of novel therapeutics.[1] this compound and IWR-1 are two widely used inhibitors of the canonical Wnt/β-catenin signaling pathway, a crucial regulator of cell proliferation, differentiation, and embryogenesis. While both compounds effectively antagonize Wnt signaling, they do so through distinct molecular interactions, leading to differences in their efficacy and specificity.[2][3] This guide provides a detailed comparison of this compound and IWR-1, supported by quantitative data and experimental methodologies, to aid researchers in making an informed decision for their specific applications.
The canonical Wnt signaling pathway is tightly regulated by a multiprotein "destruction complex," which includes Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK3β), and Casein Kinase 1 (CK1). In the absence of a Wnt ligand, this complex facilitates the phosphorylation of β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. This keeps cytoplasmic β-catenin levels low, preventing its nuclear translocation and activation of T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) target genes.
Both this compound and IWR-1 function by stabilizing Axin, a key scaffold protein in the destruction complex.[4][5][6] The stability of Axin is regulated by Tankyrase (TNKS) enzymes (TNKS1 and TNKS2), which are members of the Poly(ADP-ribose) polymerase (PARP) family.[7] Tankyrases PARsylate Axin, leading to its ubiquitination and degradation. By inhibiting Tankyrase activity, both this compound and IWR-1 increase the levels of Axin, which enhances the activity of the destruction complex and promotes the degradation of β-catenin.[2][8]
A key distinction lies in their binding modes. This compound binds to the nicotinamide-binding site of the Tankyrase catalytic domain.[7][9] In contrast, IWR-1 binds to a different, induced pocket on the enzyme, separate from the nicotinamide site.[3][7][9] Although both compounds are reversible inhibitors and have similar pharmacological effects, this difference in binding can influence their selectivity and off-target effects.[2][3] For instance, while IWR-1 is highly selective for Tankyrases over other PARP family members, this compound also shows some inhibitory activity against PARP1 and PARP2.[3][7][9]
Comparative Efficacy and Potency
The efficacy of this compound and IWR-1 can be quantified by their half-maximal inhibitory concentration (IC50) values against their target enzymes and in cell-based Wnt signaling assays.
| Compound | Target | IC50 Value | Assay Type | Reference |
| This compound | TNKS1 | 11 nM | Purified Enzyme | [8][10][11] |
| TNKS2 | 4 nM | Purified Enzyme | [8][10][11] | |
| TNKS1 | 5 nM | Purified Enzyme | [1][12][13] | |
| TNKS2 | 2 nM | Purified Enzyme | [1][12][13] | |
| PARP1 | 2.2 µM | Purified Enzyme | [7] | |
| PARP2 | 0.11 µM | Purified Enzyme | [7] | |
| IWR-1 | TNKS1 | 131 nM | Purified Enzyme | [3][7] |
| TNKS2 | 56 nM | Purified Enzyme | [3][7] | |
| Wnt Pathway | 180 nM | L-cell Reporter | [2][14][15][16] | |
| Wnt Pathway | 26 nM | HEK293T Reporter | [2] | |
| PARP1 / PARP2 | >18.75 µM | Purified Enzyme | [3][7] |
Based on direct enzymatic assays, this compound is a more potent inhibitor of both TNKS1 and TNKS2, with IC50 values in the low nanomolar range.[1][8][10][11][12][13] IWR-1 is also a potent inhibitor, but its IC50 values for TNKS1 and TNKS2 are higher than those of this compound.[3][7] However, in cell-based reporter assays that measure the overall inhibition of the Wnt pathway, IWR-1 demonstrates potent activity with an IC50 of 180 nM in Wnt3A-stimulated L-cells.[2][14][15][16] Both inhibitors have been shown to effectively reduce Wnt-induced cell migration and inhibit Wnt-dependent cancer cell proliferation.[5][17]
Experimental Protocols: Assessing Inhibitor Efficacy
A common method to evaluate the efficacy of Wnt pathway inhibitors is the dual-luciferase reporter assay. This assay utilizes a reporter construct containing TCF/LEF binding sites upstream of a firefly luciferase gene (e.g., TOPFLASH). A second reporter, typically Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for transfection efficiency and cell viability.
Protocol: Dual-Luciferase Reporter Assay for Wnt Inhibition
-
Cell Culture and Seeding :
-
Culture cells (e.g., HEK293, MDA-MB-231, or RKO cells) in appropriate growth medium.
-
Seed cells into 96-well plates at a density that will result in 70-80% confluency at the time of transfection.
-
-
Transfection :
-
Co-transfect cells with the TOPFLASH (or equivalent Wnt-responsive reporter) plasmid and a Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Treatment :
-
Replace the medium with fresh medium containing the Wnt pathway agonist (e.g., Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021).
-
Concurrently, treat cells with a serial dilution of the inhibitor (this compound or IWR-1) or vehicle control (e.g., DMSO).
-
Incubate for an additional 16-24 hours.[17]
-
-
Cell Lysis and Luciferase Measurement :
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit's instructions.
-
-
Data Analysis :
-
Calculate the ratio of firefly to Renilla luciferase activity for each well to normalize the data.
-
Plot the normalized luciferase activity against the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Conclusion
Both this compound and IWR-1 are potent and effective inhibitors of the canonical Wnt/β-catenin signaling pathway, making them invaluable tools for cancer research, stem cell biology, and developmental studies.
-
This compound offers higher potency in direct enzymatic inhibition of TNKS1 and TNKS2.[1][8][10][11][12][13] Its binding to the nicotinamide site, however, may result in some off-target effects on other PARP family members.[7][9]
-
IWR-1 demonstrates high selectivity for Tankyrases due to its unique binding mode at an induced allosteric site.[3][7][9] While its direct enzymatic IC50 is higher than this compound, it shows potent inhibition of the Wnt pathway in various cell-based assays.[2][15]
The choice between this compound and IWR-1 will depend on the specific experimental context. If maximal potency against Tankyrase is the primary goal, this compound may be preferred. If selectivity and minimizing potential off-target PARP inhibition are more critical, IWR-1 represents an excellent alternative. In either case, it is crucial to validate the inhibitor's effect on Wnt signaling in the specific cell type and experimental system being investigated.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Wnt Antagonist I, IWR-1- endo [sigmaaldrich.com]
- 4. Wnt inhibitor XAV939 suppresses the viability of small cell lung cancer NCI-H446 cells and induces apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Binding Mode of a Potent and Selective Tankyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stemcell.com [stemcell.com]
- 9. Structural Basis and Selectivity of Tankyrase Inhibition by a Wnt Signaling Inhibitor WIKI4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. XAV 939 | Tankyrase | Tocris Bioscience [tocris.com]
- 11. axonmedchem.com [axonmedchem.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. stemcell.com [stemcell.com]
- 16. abmole.com [abmole.com]
- 17. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Downstream Gene Expression Analysis: A Comparative Guide to Xav-939
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Xav-939's performance in modulating downstream gene expression with other alternatives, supported by experimental data. We delve into the molecular mechanisms, present quantitative data for comparative analysis, and provide detailed experimental protocols for reproducibility.
Introduction to this compound and the Wnt/β-catenin Signaling Pathway
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[1] Dysregulation of this pathway is implicated in numerous cancers.[2][3] this compound exerts its effect by inhibiting the enzymes Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2).[1] This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[2][3] The stabilized Axin promotes the degradation of β-catenin, thereby preventing its translocation to the nucleus and subsequent activation of target gene transcription.[2][3]
Mechanism of Action: this compound in the Wnt/β-catenin Pathway
The canonical Wnt signaling pathway is activated when a Wnt ligand binds to its receptor Frizzled (FZD) and co-receptor LRP5/6. This interaction leads to the inactivation of the β-catenin destruction complex, which consists of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3 (GSK3), and Casein Kinase 1 (CK1). In the absence of Wnt signaling, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.
This compound intervenes by inhibiting Tankyrase enzymes, which are responsible for the PARsylation and subsequent degradation of Axin. By inhibiting Tankyrase, this compound stabilizes Axin, thereby enhancing the activity of the destruction complex and promoting the degradation of β-catenin. This leads to a reduction in the expression of Wnt target genes.[2][3]
Figure 1: Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Comparative Analysis of Downstream Gene Expression
To provide a clear comparison, the following tables summarize the quantitative effects of this compound on the expression of key Wnt target genes, with IWR-1, another Tankyrase inhibitor, included for comparative context where data is available.
Table 1: Effect of this compound on Wnt Target Gene Expression in MDA-MB-231 Breast Cancer Cells
| Gene | Treatment | Fold Change vs. Control | Reference |
| AXIN2 | This compound (10 µM) + Wnt3a | ↓ (Significant Reduction) | [4] |
| NKD1 | This compound (10 µM) + Wnt3a | ↓ (Significant Reduction) | [4] |
Data from Real-Time PCR analysis. The study demonstrated that this compound effectively inhibits the Wnt3a-induced expression of target genes AXIN2 and NKD1.[4]
Table 2: Comparative Effect of this compound and IWR-1 on TOPFLASH Reporter Activity
| Cell Line | Inhibitor | Concentration | Inhibition of Wnt3a-induced Activity | Reference |
| MDA-MB-231 | This compound | 1 µM | ~50% | [4] |
| 5 µM | ~80% | [4] | ||
| IWR-1-endo | 1 µM | ~40% | [4] | |
| 5 µM | ~75% | [4] | ||
| RKO (colon cancer) | This compound | 1 µM | ~70% | [4] |
| 5 µM | ~90% | [4] | ||
| IWR-1-endo | 1 µM | ~60% | [4] | |
| 5 µM | ~85% | [4] |
TOPFLASH reporter assay measures the transcriptional activity of the TCF/LEF family of transcription factors, which are activated by β-catenin. Both this compound and IWR-1-endo dose-dependently inhibit Wnt signaling.[4]
Table 3: Effect of this compound on Gene Expression in Other Cancer Cell Lines
| Cell Line | Gene | Treatment | Fold Change vs. Control | Method | Reference |
| A549 (Lung Adenocarcinoma) | β-catenin | This compound (10 µM) | ↓ (Significant Decrease) | RT-sqPCR | [5] |
| c-Myc | This compound (10 µM) | ↓ (Significant Decrease) | RT-sqPCR | [5] | |
| SW480 & SW620 (Colon Cancer) | Axin | This compound | ↑ (Upregulated) | Western Blot | [3] |
| β-catenin (total & nuclear) | This compound | ↓ (Decreased) | Western Blot | [3] | |
| EpCAM, TERT, DCAMKL-1 | This compound | ↓ (Downregulated) | Western Blot | [3] | |
| Neuroblastoma Cell Lines | This compound (1 µM) | ↓ (Reduced Viability) | MTT Assay | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Cell Culture and Treatment
This protocol outlines the general procedure for culturing cancer cell lines and treating them with Wnt inhibitors for downstream gene expression analysis.
References
- 1. stemcell.com [stemcell.com]
- 2. researchgate.net [researchgate.net]
- 3. Tankyrase 1 inhibitior XAV939 increases chemosensitivity in colon cancer cell lines via inhibition of the Wnt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. XAV939, a tankyrase 1 inhibitior, promotes cell apoptosis in neuroblastoma cell lines by inhibiting Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
XAV-939 as a Positive Control for Wnt Inhibition: A Comparative Guide
For researchers, scientists, and drug development professionals, selecting the appropriate positive control is a critical step in designing robust experiments to screen for novel Wnt signaling pathway inhibitors. This guide provides a comprehensive comparison of XAV-939 with other commonly used Wnt inhibitors, supported by experimental data and detailed protocols to aid in your research.
This compound is a potent and selective small molecule inhibitor of the canonical Wnt signaling pathway. It functions by targeting Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), key enzymes in the destruction complex that regulates β-catenin levels. By inhibiting these enzymes, this compound stabilizes Axin, a crucial scaffold protein in the β-catenin destruction complex. This stabilization enhances the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus, which ultimately leads to the downregulation of Wnt target gene expression. Its well-characterized mechanism of action and consistent inhibitory effects make it an excellent positive control for Wnt inhibition assays.
Comparative Performance of Wnt Inhibitors
The efficacy of Wnt inhibitors can vary depending on the cell type and the specific context of the experiment. Below is a comparison of this compound with other commonly used Wnt inhibitors, IWR-1 and IWP-2.
| Inhibitor | Target | Mechanism of Action | Reported IC50 Values | Key Features |
| This compound | Tankyrase-1 (TNKS1) & Tankyrase-2 (TNKS2) | Stabilizes Axin, promoting β-catenin degradation.[1][2] | TNKS1: 11 nM, TNKS2: 4 nM[3]; DLD-1 cells: 0.707 µM; A549 cells: 12.3 µM[4]; NCI-H446 cells: 20.02 µM[5]; HepG2 cells: 29.5 µM, Huh7 cells: 13.9 µM, Hep40 cells: 33.7 µM[2] | Acts downstream in the Wnt pathway, directly affecting β-catenin levels. Widely used as a positive control. |
| IWR-1 | Axin-scaffolded destruction complexes | Stabilizes Axin, promoting β-catenin phosphorylation and degradation. | 180 nM in Wnt3A-expressing L-cells[6] | Similar mechanism to this compound, targeting the β-catenin destruction complex. |
| IWP-2 | Porcupine (PORCN) | Inhibits the palmitoylation of Wnt ligands, preventing their secretion and subsequent receptor binding.[3] | 27 nM in a cell-free assay[7] | Acts upstream in the Wnt pathway by blocking Wnt ligand secretion. Useful for studying the effects of secreted Wnts. |
Visualizing the Wnt Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical Wnt signaling pathway and the points of intervention for this compound, IWR-1, and IWP-2.
Caption: Canonical Wnt signaling pathway and inhibitor targets.
Experimental Protocol: Wnt/β-catenin Reporter Assay (TOP/FOP Flash Assay)
This protocol describes a luciferase-based reporter assay to quantify the activity of the canonical Wnt signaling pathway. This compound is used as a positive control for inhibition.
Materials:
-
HEK293T cells (or other suitable cell line)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Mirus TransIT-LT1 transfection reagent
-
TOP-Flash and FOP-Flash luciferase reporter plasmids
-
pRL-TK Renilla luciferase plasmid (for normalization)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (positive control)
-
Test compounds
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete media. Incubate overnight at 37°C and 5% CO2.
-
Transfection:
-
For each well, prepare a transfection mix containing 50 ng of TOP-Flash or FOP-Flash plasmid, 5 ng of pRL-TK Renilla plasmid, and 0.2 µL of TransIT-LT1 reagent in 10 µL of Opti-MEM.
-
Incubate the mix at room temperature for 20 minutes.
-
Add the transfection mix to the cells and incubate for 24 hours.
-
-
Treatment:
-
After 24 hours, replace the media with fresh media containing either vehicle (e.g., DMSO), Wnt3a (to activate the pathway), Wnt3a + this compound (positive control for inhibition), or Wnt3a + test compound.
-
A typical concentration for this compound is 10 µM.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well.
-
The Wnt signaling activity is expressed as the ratio of normalized TOP-Flash to FOP-Flash luciferase activity.
-
Compare the activity in the presence of test compounds to the positive control (this compound) and the vehicle control.
-
Experimental Workflow Diagram
The following diagram outlines the workflow for a typical Wnt inhibition screening assay using this compound as a positive control.
Caption: Workflow for a Wnt inhibition screening assay.
By providing a clear mechanism of action, readily available quantitative data, and a straightforward experimental application, this compound serves as a reliable and effective positive control for the identification and characterization of novel Wnt signaling pathway inhibitors. This guide offers the necessary information and tools to incorporate this compound into your research workflow confidently.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Targeting β-catenin using XAV939 nanoparticle promotes immunogenic cell death and suppresses conjunctival melanoma progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Useful Approach To Identify Novel Small Molecule Inhibitors Of Wnt-Dependent Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Inhibition of Tankyrases Induces Axin Stabilization and Blocks Wnt Signalling in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Wnt Signaling Inhibitors: XAV-939 versus IWP-2
In the intricate world of cellular signaling, the Wnt pathway stands as a critical regulator of embryonic development, tissue homeostasis, and stem cell biology. Its dysregulation is a hallmark of numerous diseases, including cancer. Consequently, small molecule inhibitors of the Wnt pathway have emerged as invaluable tools for both basic research and therapeutic development. This guide provides a detailed comparative analysis of two widely used Wnt signaling inhibitors, XAV-939 and IWP-2, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their experimental design and inhibitor selection.
Mechanism of Action: Targeting Different Nodes of the Wnt Pathway
The primary distinction between this compound and IWP-2 lies in their distinct mechanisms of action, targeting different key components of the canonical Wnt signaling cascade.
This compound functions by inhibiting the activity of Tankyrase-1 and Tankyrase-2 (TNKS1/2).[1][2][3] These enzymes are responsible for the PARsylation-dependent degradation of Axin, a crucial scaffold protein in the β-catenin destruction complex. By inhibiting TNKS1/2, this compound stabilizes Axin, leading to the enhanced degradation of β-catenin and subsequent suppression of Wnt target gene expression.[2][4]
IWP-2 , on the other hand, acts further upstream in the pathway by inhibiting Porcupine (PORCN), a membrane-bound O-acyltransferase.[5][6][7][8] PORCN is essential for the palmitoylation of Wnt ligands, a critical post-translational modification required for their secretion and subsequent binding to Frizzled receptors. By blocking PORCN, IWP-2 prevents the secretion of Wnt ligands, thereby inhibiting both autocrine and paracrine Wnt signaling.[5][8]
Quantitative Comparison of Inhibitor Performance
The efficacy of this compound and IWP-2 can be quantitatively assessed through various parameters, most notably their half-maximal inhibitory concentration (IC50). These values can vary depending on the cell line and the assay used.
| Parameter | This compound | IWP-2 | References |
| Target | Tankyrase-1 (TNKS1), Tankyrase-2 (TNKS2) | Porcupine (PORCN) | (--INVALID-LINK----INVALID-LINK--,--INVALID-LINK--,--INVALID-LINK-- |
| IC50 (TNKS1) | 11 nM | N/A | (--INVALID-LINK----INVALID-LINK-- |
| IC50 (TNKS2) | 4 nM | N/A | (--INVALID-LINK----INVALID-LINK-- |
| IC50 (Wnt Signaling) | ~200 nM (in some cellular assays) | 27 nM | [5](9--INVALID-LINK--,--INVALID-LINK--,[10] |
| Off-Target Effects | Can inhibit other PARP family members at higher concentrations. | Has been reported to also inhibit Casein Kinase 1 (CK1) δ/ε. | [11](--INVALID-LINK----INVALID-LINK-- |
Experimental Protocols: A Guide to Comparing this compound and IWP-2
To empirically determine the most suitable inhibitor for a specific research question, a direct comparative experiment is recommended. Below is a generalized protocol for assessing the efficacy of this compound and IWP-2 in a cell-based Wnt reporter assay.
Objective: To compare the dose-dependent inhibitory effects of this compound and IWP-2 on canonical Wnt signaling.
Materials:
-
Cell line with a Wnt-responsive reporter (e.g., HEK293T with SuperTOPFlash reporter)
-
Wnt3a conditioned media or recombinant Wnt3a
-
This compound (stock solution in DMSO)
-
IWP-2 (stock solution in DMSO)
-
Cell culture medium and supplements
-
Luciferase assay reagent
-
96-well plates
Methodology:
-
Cell Seeding: Seed the reporter cell line in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.
-
Inhibitor Treatment: The following day, treat the cells with a serial dilution of this compound and IWP-2. A typical concentration range to test would be from 0.01 µM to 10 µM. Include a DMSO vehicle control.[12][13]
-
Wnt Pathway Activation: After a pre-incubation period with the inhibitors (e.g., 1-2 hours), stimulate the cells with Wnt3a conditioned media or recombinant Wnt3a.
-
Incubation: Incubate the cells for an appropriate time to allow for reporter gene expression (e.g., 16-24 hours).[5][10]
-
Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the inhibitor concentration to generate dose-response curves and calculate the IC50 values for each inhibitor.
Concluding Remarks
Both this compound and IWP-2 are potent and valuable inhibitors of the Wnt signaling pathway, each with a distinct mechanism of action. The choice between these two molecules will largely depend on the specific research question.
-
This compound is ideal for studies focused on the role of the β-catenin destruction complex and the regulation of β-catenin stability. Its action is intracellular and downstream of Wnt ligand-receptor interaction.
-
IWP-2 is the inhibitor of choice when investigating the role of Wnt ligand secretion and its impact on the cellular microenvironment. It provides a means to block all Wnt signaling originating from a particular cell population.
It is important to consider the potential for off-target effects, especially at higher concentrations, and to perform appropriate control experiments. By understanding the nuances of their mechanisms and employing rigorous experimental design, researchers can effectively leverage this compound and IWP-2 to unravel the complexities of Wnt signaling in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. XAV939 inhibits the proliferation and migration of lung adenocarcinoma A549 cells through the WNT pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. stemcell.com [stemcell.com]
- 8. IWP-2 [bio-gems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Small molecule-mediated disruption of Wnt-dependent signaling in tissue regeneration and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Down Regulation of Wnt Signaling Mitigates Hypoxia-Induced Chemoresistance in Human Osteosarcoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Pharmacological Manipulation of Wnt/β-Catenin Signaling Pathway in Human Neural Precursor Cells Alters Their Differentiation Potential and Neuronal Yield [frontiersin.org]
Safety Operating Guide
Navigating the Safe Disposal of XAV-939: A Comprehensive Guide for Laboratory Professionals
For immediate reference, treat XAV-939 as a toxic chemical waste. Proper disposal requires adherence to institutional and local regulations, managed through your Environmental Health and Safety (EHS) department. This guide provides essential safety information and a step-by-step operational plan for the handling and disposal of this compound, a potent inhibitor of tankyrase enzymes widely used in research.
Immediate Safety and Hazard Information
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is toxic if swallowed, causes skin irritation, and can result in serious eye irritation.[1][2] All handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[2][3] Work should be performed in a well-ventilated area, preferably within a chemical fume hood.[3]
Key Hazard Classifications:
-
Acute Oral Toxicity[1]
-
Skin Irritant[1]
-
Serious Eye Irritant[1]
-
UN Number for Transport: UN2811 (Toxic solid, organic, n.o.s.)[1]
Quantitative Data Summary
For researchers preparing solutions, the following solubility and stability data are critical for safe handling and accurate experimentation.
| Property | Value | Source |
| Molecular Weight | 312.3 g/mol | [4] |
| Solubility in DMSO | Approximately 2 mg/mL | [4][5] |
| Solubility in DMF | Approximately 5 mg/mL | [4][5] |
| Storage Temperature | -20°C | [4][5] |
| Stability | ≥ 4 years when stored at -20°C | [4][5] |
| Appearance | Crystalline solid | [4] |
Standard Operating Procedure for this compound Disposal
As no specific chemical neutralization protocols are available for this compound, the standard procedure for its disposal is to manage it as a hazardous chemical waste.
1. Waste Segregation and Collection:
- Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any contaminated consumables such as weigh boats or pipette tips.
- Liquid Waste: Collect solutions containing this compound in a dedicated, compatible, and sealed waste container. Common solvents for this compound, such as DMSO and DMF, should also be treated as hazardous waste. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[6][7]
- Aqueous Solutions: While this compound is sparingly soluble in aqueous buffers, these solutions should still be collected as hazardous waste.[4] Do not dispose of them down the drain.[7][8]
2. Labeling of Waste Containers:
- Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound" or "3,5,7,8-tetrahydro-2-[4-(trifluoromethyl)phenyl]-4H-thiopyrano[4,3-d]pyrimidin-4-one".[1][4]
- Include the concentration of this compound and the solvent(s) used.
- Indicate the date of waste generation.
- Ensure the label includes the name of the principal investigator and the laboratory location.
3. Storage of Hazardous Waste:
- Store waste containers in a designated and properly labeled satellite accumulation area within the laboratory.[9][10]
- Ensure containers are kept closed except when adding waste.[6][7]
- Store in secondary containment to prevent spills.[6]
- Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[9][10]
4. Disposal Request:
- Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
- Follow all institutional procedures for waste manifest and pickup.
5. Decontamination of Glassware and Surfaces:
- Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (such as ethanol or acetone), followed by a triple rinse with water. The initial solvent rinseate must be collected as hazardous waste.[6][7]
- Wipe down any contaminated surfaces with an appropriate solvent and dispose of the cleaning materials as solid hazardous waste.
6. Empty Container Disposal:
- Empty this compound containers must be triple-rinsed with a suitable solvent.[6][9] The rinsate must be collected and disposed of as hazardous chemical waste.[6][7] After triple rinsing and air drying, the container may be disposed of in the regular trash, though it is best practice to consult with your EHS office first.[6]
Signaling Pathway of this compound
This compound is a small molecule inhibitor of the Wnt/β-catenin signaling pathway. It specifically targets and inhibits Tankyrase-1 and Tankyrase-2.[5][11][12][13] This inhibition leads to the stabilization of Axin, a key component of the β-catenin destruction complex.[5][11][12] The stabilized Axin promotes the degradation of β-catenin, thereby preventing its accumulation and translocation to the nucleus, which in turn blocks the transcription of Wnt target genes.[5][12]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. caymanchem.com [caymanchem.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Chapter 20, Chemical Hygiene Plan: Chemical Waste Management | Environmental Health & Safety | University of Nevada, Reno [unr.edu]
- 8. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 9. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. stemcell.com [stemcell.com]
Personal protective equipment for handling Xav-939
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of Xav-939. Adherence to these guidelines is critical to ensure personal safety and maintain a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as toxic if swallowed and causes skin and serious eye irritation.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | Prevents skin contact and irritation.[2] |
| Eye and Face Protection | Safety glasses with side-shields or goggles. A face shield is recommended when handling larger quantities or if there is a splash hazard. | Protects against eye irritation and serious eye damage.[1][2] |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working with the solid form for extended periods, in a poorly ventilated area, or when engineering controls are not sufficient to control airborne levels. | Avoids inhalation of the powder.[3] |
Operational Plans: Handling and Storage
Proper handling and storage are crucial to maintain the integrity of this compound and the safety of laboratory personnel.
Handling Procedures
-
Preparation : Before handling, ensure all necessary PPE is worn correctly. Prepare the work area by ensuring it is clean and uncluttered. An emergency eyewash station and safety shower should be readily accessible.[2]
-
Weighing : When weighing the solid form, perform this task in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Solution Preparation : this compound is soluble in DMSO and DMF.[4] When dissolving, add the solvent to the vial containing the powder slowly to avoid splashing. If heating is required to dissolve the compound, do so in a well-ventilated area and with appropriate precautions.
-
Use in Cell Culture : For cell culture applications, the maximum tolerance to DMSO is typically less than 0.5%.[4] Prepare stock solutions and dilute them appropriately in the cell culture medium before adding to cells.
Storage of this compound
| Form | Storage Condition | Stability |
| Solid (Powder) | Store at -20°C, protected from light.[4] | ≥ 4 years[4] |
| Stock Solutions (in DMSO or DMF) | Store in aliquots at -20°C or -80°C.[5] | Up to 1 year at -80°C[5] |
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
Emergency Response Protocols
| Exposure Type | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][3] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3][6] |
Spill and Disposal Plans
Proper management of spills and waste is essential to prevent environmental contamination and ensure a safe work environment.
Spill Cleanup Protocol
-
Evacuate and Ventilate : Immediately alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.
-
Wear Appropriate PPE : Before attempting to clean the spill, don the appropriate PPE as outlined in the table above.
-
Contain the Spill : For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain and absorb the liquid.
-
Collect Waste : Place the absorbed material or swept solid into a sealed, labeled container for hazardous waste.
-
Decontaminate the Area : Clean the spill area with a suitable detergent and water.
-
Dispose of Waste : Dispose of all contaminated materials (including PPE) as hazardous waste.
Waste Disposal Plan
All waste containing this compound, including empty containers, contaminated labware, and spill cleanup materials, must be disposed of as hazardous chemical waste.
-
Solid Waste : Collect in a designated, labeled hazardous waste container.
-
Liquid Waste : Collect in a designated, labeled hazardous waste container. Do not pour down the drain.
-
Empty Containers : Triple rinse the container with a suitable solvent (e.g., DMSO or DMF), and collect the rinsate as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.
Visual Workflow Guides
Handling Workflow for this compound
Caption: A workflow for the safe handling and preparation of this compound.
Emergency Exposure Response
Caption: Immediate response steps for accidental exposure to this compound.
Spill Cleanup and Waste Disposal
Caption: A procedural guide for this compound spill cleanup and waste disposal.
References
- 1. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. cdn.stemcell.com [cdn.stemcell.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. stemcell.com [stemcell.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
